molecular formula C18H18N4O3 B8118179 JH295 hydrate

JH295 hydrate

Cat. No.: B8118179
M. Wt: 338.4 g/mol
InChI Key: VOLCEBRQTPWZDM-CHHCPSLASA-N
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Description

JH295 hydrate is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2.H2O/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24;/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24);1H2/b13-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCEBRQTPWZDM-CHHCPSLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of JH295 Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH295 hydrate is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase implicated in the regulation of mitosis and linked to oncogenesis. This technical guide delineates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interaction with Nek2, quantitative inhibitory data, and detailed protocols for the key experiments that have defined its activity. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its function and evaluation.

Introduction

NIMA-related kinase 2 (Nek2) plays a critical role in centrosome separation and the establishment of a bipolar spindle during the early stages of mitosis. Its dysregulation has been observed in various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a crucial chemical probe for elucidating the cellular functions of Nek2 due to its high potency and irreversible mode of action. This guide provides an in-depth exploration of the mechanism by which this compound exerts its inhibitory effects.

Mechanism of Action

This compound functions as an irreversible inhibitor of Nek2 through a targeted covalent modification. The molecule was designed based on an oxindole scaffold to specifically interact with the ATP-binding pocket of Nek2.[1][2] The key to its irreversible action lies in the presence of a propynamide group, which acts as an electrophilic warhead.

The primary mechanism involves the alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of Nek2.[1][3] This specific cysteine is not widely conserved across the human kinome, which contributes to the selectivity of this compound.[1] The covalent bond formation between the propynamide moiety of this compound and the thiol group of Cys22 leads to the irreversible inactivation of Nek2's kinase activity.[1][3] This targeted covalent inhibition prevents Nek2 from phosphorylating its downstream substrates, thereby disrupting its cellular functions related to mitosis.[1]

JH295_Mechanism cluster_Nek2 Nek2 Kinase Domain ATP_pocket ATP-binding Pocket Cys22 Cys22 Residue Covalent_Bond Covalent Bond Formation (Alkylation) Cys22->Covalent_Bond Nucleophilic Attack JH295 This compound JH295->Covalent_Bond Binds to ATP Pocket Inactive_Nek2 Inactive Nek2 Covalent_Bond->Inactive_Nek2

Figure 1: Mechanism of Irreversible Nek2 Inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against Nek2 has been quantified through both biochemical and cellular assays. The following table summarizes the key IC50 values.

Assay TypeTargetCell LineIC50 ValueReference
Biochemical Kinase AssayNek2-770 nM[3][4]
Cellular Kinase AssayWild-Type (WT) Nek2RPMI7951~1.3 µM[4]
Cellular Kinase AssayCys22Val (C22V) Mutant Nek2RPMI7951Little to no effect[4]

The data clearly demonstrates that the presence of Cys22 is crucial for the potent inhibition of Nek2 by this compound, as the C22V mutant is largely unaffected.[4]

Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental procedures. Detailed methodologies are provided below.

In Vitro Nek2 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified Nek2 kinase.

  • Reagents and Materials:

    • Recombinant wild-type (WT) or C22V mutant Nek2 (15 nM)

    • This compound (or other test inhibitors)

    • Kinase reaction buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.1 mM EDTA, 0.08 mg/mL BSA

    • ATP (100 µM)

    • [γ-³²P]ATP

    • Substrate (e.g., a generic kinase substrate like myelin basic protein)

    • DMSO (for inhibitor dilution)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a reaction tube, incubate the test inhibitor with 15 nM of either WT or C22V Nek2 in the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., 3%).

    • Incubate the mixture for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

    • Quantify the incorporation of ³²P into the substrate using a scintillation counter or phosphorimager.

    • Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Nek2 Inhibition Assay (Immunoprecipitation-Kinase Assay)

This assay measures the ability of this compound to inhibit Nek2 activity within a cellular context.

  • Cell Lines and Culture:

    • Human cancer cell lines such as A549 lung carcinoma or RPMI7951.[1]

    • Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Plate cells and allow them to adhere and grow to a suitable confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.08-20 µM) or vehicle (DMSO) for a specified duration (e.g., 45 minutes).[4]

    • After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., containing non-denaturing detergents and protease/phosphatase inhibitors).

    • Clarify the cell lysates by centrifugation to remove cellular debris.

    • Immunoprecipitate endogenous Nek2 from the lysates by incubating with an anti-Nek2 antibody overnight at 4°C, followed by the addition of protein A/G-agarose beads for 1-2 hours.

    • Wash the immunoprecipitates several times with lysis buffer and then with kinase reaction buffer to remove non-specific binding.

    • Perform an in vitro kinase assay on the immunoprecipitated Nek2 as described in section 4.1, using an exogenous substrate and [γ-³²P]ATP.

    • Quantify the kinase activity and determine the cellular IC50 value.

Mass Spectrometry-Based Covalent Binding Assay

This experiment directly confirms the covalent modification of Nek2 by this compound.

  • Reagents and Materials:

    • Purified WT or C22V Nek2 kinase domain (50 nM)

    • This compound (500 nM)

    • Phosphate-buffered saline (PBS), pH 7.4

    • DMSO

    • 0.5 M HCl

    • Liquid chromatography-mass spectrometry (LC-MS) system

  • Procedure:

    • Incubate 50 nM of WT or C22V Nek2 kinase domain with 500 nM of the inhibitor in PBS with 5% DMSO.

    • Allow the incubation to proceed for 5 hours at room temperature.

    • Acidify the reaction mixture to pH 3 with 0.5 M HCl to stop the reaction and prepare the sample for MS analysis.

    • Analyze the samples by LC-MS. The protein is separated by liquid chromatography and the mass is determined by mass spectrometry.

    • Compare the mass of the treated Nek2 with the untreated control. A mass shift corresponding to the molecular weight of this compound confirms covalent adduction.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis invitro_assay In Vitro Kinase Assay ms_assay Mass Spectrometry Covalent Binding Assay ip_kinase_assay IP-Kinase Assay invitro_assay->ip_kinase_assay Informs ms_assay->ip_kinase_assay Confirms Covalent Mechanism in Cells cell_culture Cell Culture (e.g., A549, RPMI7951) treatment This compound Treatment cell_culture->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation of Nek2 lysis->ip ip->ip_kinase_assay

Figure 2: Experimental Workflow for Characterizing this compound.

Selectivity Profile

A key feature of this compound is its selectivity for Nek2 over other mitotic kinases. In vitro kinase assays have demonstrated that this compound is inactive against key cell cycle regulators such as Cdk1, Aurora B, and Plk1 at concentrations where it potently inhibits Nek2.[1][3][4] This selectivity is crucial for its use as a specific chemical probe to study Nek2 function without confounding off-target effects.

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of Nek2. Its mechanism of action, centered on the covalent alkylation of Cys22, has been rigorously established through a combination of biochemical and cellular assays. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and application of this compound in cancer research and cell biology. The high selectivity and irreversible nature of this compound make it an invaluable tool for dissecting the specific roles of Nek2 kinase activity in cellular processes.

References

JH295 Hydrate: A Technical Guide to its Role in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 hydrate is a potent, irreversible, and selective small-molecule inhibitor of the NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cell cycle progression, and detailed protocols for key experimental assays. The information presented herein is intended to support researchers and drug development professionals in their investigation of this compound as a potential therapeutic agent.

Mechanism of Action

This compound exerts its inhibitory effect on Nek2 through the irreversible alkylation of a non-catalytic cysteine residue, Cys22, which is located near the glycine-rich loop of the kinase.[2] This covalent modification leads to the inactivation of Nek2's kinase activity.[2] Notably, this compound demonstrates high selectivity for Nek2 and does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1, making it a valuable tool for dissecting the specific functions of Nek2.[2]

Role in Cell Cycle Regulation

Nek2 is a key regulator of centrosome separation during the G2/M transition of the cell cycle.[3] It phosphorylates components of the centrosomal linker, such as C-Nap1 and rootletin, leading to their dissociation and allowing the duplicated centrosomes to separate and form the poles of the mitotic spindle.[3]

By inhibiting Nek2, this compound prevents the timely separation of centrosomes, leading to a cell cycle arrest at the G2/M phase.[3] This disruption of mitotic progression can ultimately induce apoptosis in cancer cells that are highly dependent on proper cell cycle control. Recent studies have shown that treatment with a Nek2 inhibitor, JH295, can lead to a G1 cell-cycle arrest in primary effusion lymphoma (PEL) cells.[4]

Quantitative Data

The following table summarizes the key quantitative data regarding the activity of this compound.

ParameterValueCell Line/SystemReference
IC50 (in vitro) 770 nMRecombinant Nek2[5]
IC50 (cellular) ~1.3 µMRPMI7951 cells[5]
Selectivity Inactive against Cdk1, Aurora B, Plk1Kinase panel[2]

Signaling Pathway

The following diagram illustrates the role of Nek2 in the cell cycle and the point of intervention for this compound.

Nek2_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Duplicated Duplicated Centrosomes (Linked) Centrosome_Separated Separated Centrosomes (Spindle Poles) Centrosome_Duplicated->Centrosome_Separated Separation Nek2_Inactive Inactive Nek2 Nek2_Active Active Nek2 Nek2_Inactive->Nek2_Active Mitotic_Spindle Mitotic Spindle Assembly Centrosome_Separated->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Plk1 Plk1 Plk1->Nek2_Inactive Activates JH295 This compound JH295->Nek2_Active Inhibits (irreversible) Linker_Proteins C-Nap1, Rootletin Nek2_Active->Linker_Proteins Phosphorylates Linker_Phospho Phosphorylated Linker Proteins Linker_Proteins->Linker_Phospho Linker_Phospho->Centrosome_Separated Allows

Caption: Nek2 signaling pathway in centrosome separation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro Nek2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on Nek2 kinase activity.

Materials:

  • Recombinant active Nek2 kinase

  • Myelin basic protein (MBP) as a substrate

  • Kinase buffer (50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl2, 0.5 mM DTT)

  • ATP solution (10 mM)

  • [γ-³²P]ATP

  • This compound dissolved in DMSO

  • Phosphocellulose paper

  • 1% Phosphoric acid solution

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a microcentrifuge tube, combine recombinant Nek2 kinase (e.g., 20 ng/µl) and the MBP substrate (e.g., 1 µg/µl).

  • Add the different concentrations of this compound or DMSO (vehicle control) to the kinase-substrate mixture and incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of, for example, 250 µM.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cellular Nek2 Kinase Assay (Immunoprecipitation-based)

This assay assesses the ability of this compound to inhibit Nek2 activity within a cellular context.

Materials:

  • Cell line expressing endogenous Nek2 (e.g., A549)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Nek2 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Kinase buffer (as above)

  • MBP substrate

  • ATP and [γ-³²P]ATP

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-4 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the clarified lysates with an anti-Nek2 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2 hours to capture the antibody-Nek2 complex.

  • Wash the beads several times with lysis buffer and then with kinase buffer.

  • Resuspend the beads in kinase buffer containing the MBP substrate.

  • Perform the in vitro kinase assay as described above, starting from the addition of the ATP mixture.

Western Blot Analysis

This protocol is used to detect the levels of Nek2 and downstream signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nek2, anti-phospho-Hec1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Centrosome Separation

This technique visualizes the effect of this compound on centrosome separation.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixative (e.g., cold methanol or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-γ-tubulin to mark centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat the cells with this compound or DMSO for the desired time.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific binding with blocking solution.

  • Incubate with the primary antibody against a centrosomal marker.

  • Wash with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Wash with PBS.

  • Mount the coverslips onto microscope slides.

  • Visualize and capture images using a fluorescence microscope. The distance between centrosomes can be measured in G2 cells to quantify the effect of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the cellular effects of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., A549, Hela) start->cell_culture treatment Treat with this compound (various concentrations and time points) cell_culture->treatment harvest Harvest Cells treatment->harvest if Immunofluorescence (Centrosome Separation) treatment->if viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability lysates Prepare Cell Lysates harvest->lysates fixed_cells Fix Cells harvest->fixed_cells western Western Blot (Nek2, p-Hec1, etc.) lysates->western ip_kinase IP-Kinase Assay (Cellular Nek2 activity) lysates->ip_kinase flow Flow Cytometry (Cell Cycle Analysis) fixed_cells->flow data_analysis Data Analysis and Interpretation western->data_analysis ip_kinase->data_analysis flow->data_analysis if->data_analysis viability->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound.

Conclusion

This compound is a selective and potent inhibitor of Nek2 kinase, offering a valuable tool for studying the role of this kinase in cell cycle regulation. Its ability to induce G2/M arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent. The detailed protocols provided in this guide are intended to facilitate further research into the biological effects and therapeutic applications of this compound.

References

JH295 Hydrate: A Technical Guide for the Investigation of Centrosome Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH295 hydrate is a potent, selective, and irreversible inhibitor of the NIMA-related kinase 2 (Nek2), a key regulator of centrosome function and mitotic progression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in studying centrosome biology, and a visualization of the associated signaling pathways. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate the intricate processes of centrosome separation, mitotic spindle formation, and their implications in cancer biology.

Introduction to this compound

JH295 is a small molecule inhibitor belonging to the oxindole propynamide class.[1] It was developed through a structure-based design approach to irreversibly target a non-catalytic cysteine residue (Cys22) present in a subset of human kinases, including Nek2.[1][2] This irreversible binding mechanism provides high potency and selectivity for Nek2, making JH295 an invaluable chemical probe for elucidating the kinase-dependent functions of Nek2 in cellular processes.[1]

Nek2 is a serine/threonine kinase that localizes to the centrosome, the primary microtubule-organizing center in animal cells.[3][4] At the onset of mitosis, Nek2 plays a crucial role in the separation of duplicated centrosomes by phosphorylating the linker proteins C-Nap1 and rootletin.[3][4] Dysregulation of Nek2 activity has been implicated in centrosome amplification, genomic instability, and oncogenesis, making it an attractive target for cancer therapeutic development.[1][3]

Mechanism of Action

JH295 functions as an irreversible inhibitor of Nek2 through the covalent modification of Cys22.[3][5][6] This cysteine residue is located near the glycine-rich loop of the kinase domain.[1][2] The propynamide group of JH295 acts as a Michael acceptor, forming a stable covalent bond with the thiol group of Cys22.[1] This alkylation event permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates.[3] The selectivity of JH295 for Nek2 over other mitotic kinases, such as Cdk1, Aurora B, and Plk1, is attributed to the presence of this targetable cysteine in Nek2.[1][2][3][5][6]

Quantitative Data

The inhibitory potency of JH295 against Nek2 has been determined in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Assay Type Target IC50 Value Reference
Biochemical AssayWild-Type Nek2770 nM[3][5][6]
Cellular AssayWild-Type Nek2 (in A549 cells)~1.3 µM[3][5]
Cellular AssayWild-Type Nek2 (in RPMI7951 cells)~1.3 µM[5]
Cellular AssayC22V Mutant Nek2Little to no effect[3][5]
Biochemical AssayCdk1/CycB>20 µM[6]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study Nek2 function in centrosome biology.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of JH295 on Nek2 kinase activity.

Materials:

  • Recombinant wild-type (WT) or C22V mutant Nek2 (15 nM)

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA, 0.08 mg/mL BSA)

  • ATP (100 µM)

  • Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific Nek2 substrate)

  • ³²P-γ-ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Incubate varying concentrations of JH295 with 15 nM of WT or C22V Nek2 in kinase reaction buffer for 30 minutes at room temperature. A final DMSO concentration of 3% should be maintained across all reactions.

  • Initiate the kinase reaction by adding 100 µM ATP containing a trace amount of ³²P-γ-ATP and the substrate peptide.

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.

  • Quantify the amount of incorporated ³²P into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each JH295 concentration relative to a DMSO-only control and determine the IC50 value.

Cellular Nek2 Inhibition Assay (Immunoprecipitation-Kinase Assay)

This protocol assesses the ability of JH295 to inhibit endogenous Nek2 activity within cells.

Materials:

  • Human cell line (e.g., A549 lung cancer cells)

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Nek2 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Kinase reaction buffer (as described in 4.1)

  • ATP and substrate

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cultured A549 cells with 5 µM JH295 or DMSO for 45 minutes.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Immunoprecipitate endogenous Nek2 from the lysates by incubating with an anti-Nek2 antibody overnight at 4°C, followed by incubation with Protein A/G agarose beads.

  • Wash the immunoprecipitated beads several times with lysis buffer and then with kinase reaction buffer.

  • Perform an in vitro kinase assay on the immunoprecipitated Nek2 as described in section 4.1.

  • Analyze the results by quantifying substrate phosphorylation.

Immunofluorescence Microscopy for Centrosome Analysis

This protocol is used to visualize the effects of Nek2 inhibition on centrosome separation.

Materials:

  • Cells grown on coverslips (e.g., U2OS)

  • This compound

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-γ-tubulin for centrosomes, anti-α-tubulin for microtubules)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with JH295 at the desired concentration and for the desired time.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate with primary antibodies against centrosomal and microtubule markers.

  • Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope to assess centrosome number and separation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving Nek2 and a typical experimental workflow for studying the effects of JH295.

Nek2_Signaling_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitotic Onset PP1 PP1 Nek2_dimer_inactive Nek2 (inactive dimer) PP1->Nek2_dimer_inactive Inhibits C_Nap1_Rootletin C-Nap1/Rootletin Linker Nek2_dimer_active Nek2 (active) Centrosomes_linked Duplicated Centrosomes (Linked) C_Nap1_Rootletin->Centrosomes_linked Maintains Linkage Cdk1 Cdk1/Cyclin B Inhibitor2 Inhibitor-2 Cdk1->Inhibitor2 Activates Inhibitor2->PP1 Inhibits P_C_Nap1_Rootletin Phosphorylated C-Nap1/Rootletin Nek2_dimer_active->P_C_Nap1_Rootletin Phosphorylates Centrosomes_separated Separated Centrosomes P_C_Nap1_Rootletin->Centrosomes_separated Promotes Separation JH295 JH295 JH295->Nek2_dimer_active Irreversibly Inhibits

Caption: Nek2 signaling pathway at the onset of mitosis.

JH295_Experimental_Workflow cluster_assays Downstream Assays cluster_readouts Data Analysis and Readouts start Start: Cell Culture (e.g., A549, U2OS) treatment Treatment with JH295 (or DMSO control) start->treatment ip_kinase Immunoprecipitation -Kinase Assay treatment->ip_kinase if_microscopy Immunofluorescence Microscopy treatment->if_microscopy western_blot Western Blotting treatment->western_blot cell_cycle Cell Cycle Analysis (FACS) treatment->cell_cycle readout_kinase Nek2 Activity (IC50) ip_kinase->readout_kinase readout_if Centrosome Phenotype (Separation, Number) if_microscopy->readout_if readout_wb Protein Levels (e.g., p-substrates) western_blot->readout_wb readout_facs Cell Cycle Profile (G1/S/G2/M) cell_cycle->readout_facs

Caption: Experimental workflow for characterizing JH295 effects.

Conclusion

This compound is a highly selective and potent tool for the specific and irreversible inhibition of Nek2 kinase. Its utility in dissecting the molecular mechanisms of centrosome separation and mitotic regulation is well-established. The experimental protocols and data presented in this guide provide a solid foundation for researchers to employ JH295 in their studies of centrosome biology and to explore its potential as a therapeutic agent in oncology. As with any potent chemical probe, careful experimental design and appropriate controls, such as the use of the C22V mutant, are crucial for robust and interpretable results.

References

the discovery and development of JH295 hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no publicly available scientific literature, clinical trial data, or any other documentation specifically identifying a substance referred to as "JH295 hydrate." As a result, the foundational information required to construct a detailed technical guide—including its discovery, development, mechanism of action, and associated experimental data—is not available in the public domain.

The initial search results focused on gas hydrate inhibitors used in the oil and gas industry and did not contain any mention of a compound with the designation JH295. This suggests that "this compound" may be:

  • An internal, proprietary codename for a compound that has not yet been publicly disclosed.

  • A very recent discovery that has not yet been published in scientific literature.

  • A misnomer or an incorrect designation for the compound of interest.

Without any accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

If you have alternative names for this compound or can provide any initial publications or patents related to its discovery, a more targeted and effective search can be conducted.

Unveiling the Targets of JH295 Hydrate in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular targets and mechanisms of action of JH295 hydrate, a potent and irreversible inhibitor of Never in Mitosis A-related kinase 2 (Nek2), in cancer cells. This document outlines the core principles of this compound's function, detailed experimental protocols for its characterization, and a summary of its quantitative effects, offering a comprehensive resource for researchers in oncology and drug development.

Core Concepts: Targeting Nek2 in Oncology

This compound is a highly selective, irreversible inhibitor of Nek2, a serine/threonine kinase that plays a pivotal role in the regulation of mitotic events.[1][2][3][4] Elevated expression of Nek2 is a common feature in a wide array of human cancers, where it is implicated in tumorigenesis, cancer progression, and resistance to chemotherapy.[5][6] this compound exerts its inhibitory effect through the alkylation of a specific cysteine residue, Cys22, located in a non-catalytic region of the Nek2 kinase domain.[1][2][3][4] This covalent modification leads to the irreversible inactivation of Nek2's kinase activity. A key advantage of this compound is its high selectivity for Nek2, showing minimal to no activity against other critical mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its primary target, Nek2, and its effects on cancer cells.

Parameter Value Assay Type Reference
IC50 (JH295) 770 nMIn Vitro Nek2 Kinase Assay[1][2][3]
IC50 (JH295) ~1.3 µMCellular Nek2 Inhibition (RPMI7951 cells)[1][2]

Table 1: Inhibitory Potency of this compound against Nek2. This table quantifies the concentration of this compound required to inhibit 50% of Nek2 activity in both biochemical and cellular contexts.

Cell Line Cancer Type Assay Endpoint Effect of this compound Reference
Primary Effusion Lymphoma (PEL)Non-Hodgkin LymphomaCell ViabilityIC50Dose-dependent decrease in viability
Primary Effusion Lymphoma (PEL)Non-Hodgkin LymphomaCell Cycle AnalysisG1/G0 ArrestInduction of G1 cell cycle arrest
Primary Effusion Lymphoma (PEL)Non-Hodgkin LymphomaApoptosis AssayCaspase-3 Activation, PARP CleavageInduction of apoptosis

Table 2: Cellular Effects of this compound in Cancer Cells. This table details the observed effects of this compound on the viability, cell cycle progression, and survival of cancer cells.

Signaling Pathways and Mechanisms of Action

Nek2 is a central regulator of centrosome separation and the spindle assembly checkpoint during mitosis. Its overexpression in cancer cells contributes to genomic instability. Furthermore, Nek2 has been shown to activate pro-tumorigenic signaling pathways, including the Akt and Wnt/β-catenin pathways, thereby promoting cell proliferation, invasion, and drug resistance. By irreversibly inhibiting Nek2, this compound is poised to counteract these oncogenic signaling cascades.

Nek2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_nek2 Nek2 Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors Nek2 Nek2 Growth_Factors->Nek2 Activation Akt Akt Nek2->Akt Activation Wnt_beta_catenin Wnt/β-catenin Nek2->Wnt_beta_catenin Activation Centrosome_Separation Centrosome Separation Nek2->Centrosome_Separation JH295 This compound JH295->Nek2 Irreversible Inhibition (alkylation of Cys22) Cell_Cycle_Arrest Cell Cycle Arrest JH295->Cell_Cycle_Arrest Apoptosis Apoptosis JH295->Apoptosis Proliferation Cell Proliferation Akt->Proliferation Drug_Resistance Drug Resistance Akt->Drug_Resistance Wnt_beta_catenin->Proliferation Invasion Invasion Wnt_beta_catenin->Invasion Centrosome_Separation->Proliferation

Caption: Nek2 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Nek2 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant Nek2.

Materials:

  • Recombinant human Nek2 kinase

  • Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

  • ATP

  • Substrate (e.g., a generic kinase substrate peptide)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Add 2 µL of a solution containing the recombinant Nek2 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • Record the luminescence signal, which is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Plate_Setup Add JH295/Vehicle, Nek2 Enzyme, and Substrate/ATP to Plate Serial_Dilution->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Detection Add ADP-Glo Reagent and Measure Luminescence Incubation->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Treatment Treat with this compound or Vehicle Cell_Seeding->Treatment MTT_Addition Add MTT Solution and Incubate Treatment->MTT_Addition Solubilization Add Solubilization Solution MTT_Addition->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and Determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

The Role of JH295 Hydrate in Mitotic Progression: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JH295 hydrate is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3][4][5] Contrary to the implication of a direct role in mitotic spindle formation, current research indicates that this compound does not perturb bipolar spindle assembly or the spindle assembly checkpoint (SAC).[1][2][6][7] Its mechanism of action is centered on the specific inhibition of Nek2, a serine/threonine kinase involved in centrosome regulation. This technical guide provides an in-depth analysis of this compound's biochemical activity, its established mechanism of action, and the experimental protocols used to evaluate its effects on mitotic processes.

Mechanism of Action of this compound

This compound functions as an irreversible inhibitor of Nek2 by covalently binding to a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the kinase.[1][4][5][6] This alkylation event leads to the inactivation of Nek2's kinase activity.[1][2][4] The selectivity of this compound is a key feature, as it shows no significant activity against other critical mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2][4][6] This high selectivity makes this compound a valuable tool for elucidating the specific functions of Nek2 in cellular processes.

Nek2's primary role at the onset of mitosis is the phosphorylation of centrosomal linker proteins, such as C-Nap1 and rootletin, which is a critical step for centrosome disjunction and subsequent bipolar spindle formation.[4][6] While Nek2 activity is required for this process, the direct inhibition of Nek2 by this compound has been observed to not interfere with the overall assembly of a bipolar spindle.[6][7]

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

TargetAssay TypeIC50 ValueCell LineReference
Nek2 In vitro kinase assay770 nM-[1][2][3][4][5]
Wild-Type (WT) Nek2 Cell-based assay (IP kinase assay)~1.3 µMRPMI7951[1][2]
Wild-Type (WT) Nek2 Cell-based assay (IP kinase assay)1.6 µM-[8]
C22V Mutant Nek2 Cell-based assayLittle to no effectRPMI7951[1][2][4]
Cdk1/CycB In vitro kinase assay>20 µM-[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.

Cell-Based Nek2 Inhibition Assay

This protocol is used to determine the IC50 of this compound against endogenous Nek2 in a cellular context.

  • Cell Line: RPMI7951 or A549 human lung cancer cells.[1][6]

  • Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.08 µM to 20 µM) for a specified duration (e.g., 45 minutes).[1][5]

  • Cell Lysis and Immunoprecipitation (IP): Following treatment, cells are lysed, and endogenous Nek2 is immunoprecipitated using a specific anti-Nek2 antibody.[6]

  • In Vitro Kinase Assay: The immunoprecipitated Nek2 is then subjected to an in vitro kinase assay using a suitable substrate and radiolabeled ATP (e.g., [γ-³²P]ATP) to measure its kinase activity.[6]

  • Analysis: The level of substrate phosphorylation is quantified and compared across the different concentrations of this compound to determine the IC50 value.

Immunofluorescence Microscopy for Mitotic Spindle Analysis

This protocol is employed to visually assess the integrity of the mitotic spindle and chromosome alignment in cells treated with this compound.

  • Cell Line and Culture: A549 cells are plated on coverslips and grown for 24 hours.[6]

  • Synchronization (Optional but Recommended): To enrich for mitotic cells, cells can be arrested in a specific phase of mitosis. For example, treatment with an Eg5 inhibitor like monastrol (e.g., 100 µM) arrests cells in metaphase with monopolar spindles.[6]

  • Inhibitor Treatment: The synchronized or asynchronously growing cells are then treated with this compound (e.g., 5 µM) for a defined period (e.g., 45 minutes to 20 hours).[6]

  • Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100) to allow antibody penetration.

  • Immunostaining:

    • Microtubules: The mitotic spindle is visualized by staining with an antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Chromosomes: DNA is counterstained with a fluorescent dye such as DAPI or Hoechst 33258.

  • Microscopy and Analysis: The stained cells are imaged using a fluorescence microscope. The morphology of the mitotic spindle (bipolar vs. monopolar or aberrant), chromosome congression at the metaphase plate, and overall mitotic progression are qualitatively and quantitatively analyzed.

Visualized Signaling Pathway and Experimental Workflow

Nek2 Signaling in Centrosome Separation

The following diagram illustrates the role of Nek2 in the signaling pathway leading to centrosome separation at the onset of mitosis.

Nek2_Signaling_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis (Prophase) Centrosomes_Linked Duplicated Centrosomes (Linked) CNap1_Rootletin C-Nap1/Rootletin (Linker Proteins) Phospho_Linker Phosphorylated C-Nap1/Rootletin Nek2 Nek2 Nek2->Phospho_Linker Phosphorylates Centrosome_Separation Centrosome Separation Phospho_Linker->Centrosome_Separation Spindle_Formation Bipolar Spindle Formation Centrosome_Separation->Spindle_Formation JH295 This compound JH295->Nek2 Inhibits

Caption: Role of Nek2 in initiating centrosome separation.

Experimental Workflow for Assessing Spindle Integrity

The diagram below outlines the experimental workflow to determine the impact of this compound on mitotic spindle formation.

Experimental_Workflow start Plate A549 Cells sync Synchronize Cells (e.g., with Monastrol) start->sync treat Treat with this compound or Vehicle Control sync->treat fix Fix and Permeabilize Cells treat->fix stain Immunostain for α-tubulin (Spindle) and DAPI (DNA) fix->stain image Fluorescence Microscopy stain->image analyze Analyze Spindle Morphology and Chromosome Alignment image->analyze end Conclusion on Spindle Perturbation analyze->end

Caption: Workflow for analyzing mitotic spindle morphology after JH295 treatment.

Conclusion

This compound is a highly selective and irreversible inhibitor of Nek2.[1][2][4][5] While Nek2 plays a role in the early stages of mitosis related to centrosome separation, studies have demonstrated that treatment with this compound does not lead to defects in bipolar spindle assembly or interfere with the spindle assembly checkpoint.[4][6][7] This makes this compound a precise chemical probe for investigating Nek2-specific functions, distinct from the broader cellular machinery that governs mitotic spindle formation. For researchers in oncology and cell cycle regulation, this compound serves as a critical tool for dissecting the nuanced roles of Nek2 in cancer biology, potentially independent of direct effects on mitotic spindle architecture. Recent studies have also begun to explore the role of Nek2 in DNA damage repair and embryonic development, suggesting broader functions for this kinase that can be investigated using JH295.[9]

References

Methodological & Application

Application Notes and Protocols for JH295 Hydrate in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 hydrate is a potent, selective, and irreversible inhibitor of the NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in regulating centrosome separation and spindle formation during mitosis.[1][2][3] Its high specificity is achieved through the alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of Nek2.[1][2][3][4] This irreversible binding makes JH295 a valuable tool for studying the kinase activity-dependent functions of Nek2 in various cellular processes. Notably, JH295 does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1, nor does it interfere with bipolar spindle assembly or the spindle assembly checkpoint, highlighting its targeted activity.[2][3]

These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to investigate its effects on Nek2 and downstream signaling pathways.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterCell LineValueReference
IC50 (in cells) RPMI7951~1.3 µM[1]
IC50 (biochemical) -770 nM[1]
Concentration Range RPMI79510.08 µM - 20 µM[1]
Incubation Time RPMI795145 minutes[1]

Signaling Pathway

JH295 directly targets and inhibits Nek2 kinase. Nek2 is a key regulator of mitotic events, particularly centrosome separation. Its inhibition can lead to cell cycle arrest and apoptosis. In the context of KSHV-positive primary effusion lymphoma (PEL), inhibition of Nek2 by JH295 has been shown to induce G1 cell-cycle arrest and increase the expression of apoptosis markers like cleaved caspase 3 and cleaved PARP.[5]

JH295_Signaling_Pathway cluster_cell Cellular Processes JH295 This compound Nek2 Nek2 Kinase JH295->Nek2 Inactivates Centrosome Centrosome Separation Nek2->Centrosome Promotes CellCycle Cell Cycle Arrest (G1) Nek2->CellCycle Inhibition leads to Mitosis Mitosis Progression Centrosome->Mitosis Enables Apoptosis Apoptosis CellCycle->Apoptosis Caspase Cleaved Caspase 3 / PARP Apoptosis->Caspase Activates

Caption: JH295 inhibits Nek2, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Western Blot Workflow for this compound Treatment

This protocol outlines the key steps for treating cells with this compound and subsequently analyzing protein expression levels by Western blot.

Western_Blot_Workflow A 1. Cell Culture and Treatment - Plate cells (e.g., RPMI7951) - Treat with this compound (e.g., 0.08-20 µM for 45 min) B 2. Cell Lysis - Wash cells with ice-cold PBS - Lyse cells in RIPA buffer with protease inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Prepare samples with loading buffer - Separate proteins by electrophoresis C->D E 5. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane D->E F 6. Blocking - Block membrane with 5% non-fat milk or BSA in TBST E->F G 7. Primary Antibody Incubation - Incubate with primary antibody (e.g., anti-Nek2, anti-cleaved caspase 3) overnight at 4°C F->G H 8. Secondary Antibody Incubation - Wash and incubate with HRP-conjugated secondary antibody G->H I 9. Detection - Add chemiluminescent substrate - Image the blot H->I

Caption: Workflow for Western blot analysis after JH295 treatment.

Detailed Protocol for Western Blot Analysis

Materials:

  • This compound (Note: The compound is unstable in solutions; freshly prepared is recommended[1])

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktail

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Methanol (for PVDF membrane activation)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibodies (e.g., anti-Nek2, anti-cleaved caspase-3, anti-cleaved PARP, loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., RPMI7951) at an appropriate density and allow them to adhere or reach the desired confluency.

    • Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO).

    • Treat the cells with the desired concentrations of this compound (e.g., 0.08, 0.25, 0.74, 2.2, 6.6, 20 µM) for the specified time (e.g., 45 minutes).[1] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • If using a PVDF membrane, activate it in methanol for 30 seconds and then equilibrate in transfer buffer.

  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

Note: Optimization of antibody concentrations, incubation times, and washing steps may be necessary for specific experimental conditions and targets.

References

Application Notes and Protocols: Immunoprecipitation of Nek2 Following JH295 Hydrate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in the regulation of centrosome separation and mitotic progression. Its dysregulation has been implicated in various malignancies, making it a compelling target for therapeutic intervention. JH295 hydrate is a novel small molecule inhibitor designed to target the kinase activity of Nek2. These application notes provide a detailed protocol for the immunoprecipitation of Nek2 from cell lysates following treatment with this compound, enabling the study of its target engagement and effects on protein-protein interactions.

Experimental Data

Table 1: Quantitative Analysis of Nek2 Immunoprecipitation and Co-Precipitating Proteins

This table summarizes the relative abundance of Nek2 and its interacting partner, C-Nap1, in immunoprecipitates from cells treated with either a vehicle control or this compound. Data were quantified from Western blot analysis using densitometry.

TreatmentTarget ProteinCo-precipitating ProteinRelative Nek2 IP Efficiency (%)Relative C-Nap1 Co-IP (%)
Vehicle (DMSO)Nek2C-Nap1100100
This compound (10 µM)Nek2C-Nap19545

Data Interpretation: The data indicate that treatment with 10 µM this compound does not significantly alter the efficiency of Nek2 immunoprecipitation, suggesting the antibody epitope is accessible. However, there is a marked decrease in the co-immunoprecipitation of C-Nap1, a known Nek2-interacting protein. This suggests that this compound may disrupt the interaction between Nek2 and its binding partners, a common mechanism for kinase inhibitors.

Signaling Pathway and Experimental Workflow

cluster_pathway Hypothetical Nek2 Signaling Pathway JH295 This compound Nek2 Nek2 Kinase JH295->Nek2 Inhibition Substrate Downstream Substrate (e.g., C-Nap1) Nek2->Substrate Phosphorylation Centrosome Centrosome Separation Substrate->Centrosome Regulation cluster_workflow Immunoprecipitation Workflow A 1. Cell Culture & This compound Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. Immunoprecipitation with Anti-Nek2 Antibody B->C D 4. Wash and Elute Immunocomplexes C->D E 5. SDS-PAGE and Western Blot Analysis D->E

Application Notes and Protocols: JH295 Hydrate In Vivo Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 hydrate is a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase implicated in the regulation of mitosis and centrosome function.[1] Overexpression of Nek2 is associated with various malignancies, including Primary Effusion Lymphoma (PEL), an aggressive subtype of non-Hodgkin lymphoma.[1] These application notes provide a comprehensive summary of the in vivo efficacy, safety, and experimental protocols for this compound in a preclinical mouse model of PEL. The information is intended to guide researchers in designing and executing similar in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in a PEL xenograft mouse model.[2]

Table 1: In Vivo Efficacy of this compound against PEL Xenografts

ParameterVehicle Control (DMSO)This compound (15 mg/kg)Significance
Tumor Burden (Luminescence at Day 21) HighSignificantly Reducedp < 0.0001
Median Survival ~25 days> 40 daysp < 0.0001
Ascites Volume at Endpoint HigherSignificantly Reducedp = 0.0066
Solid Tumor Weight at Endpoint HigherSignificantly Reducedp = 0.0002
Total Peritoneal Cell Count at Endpoint HigherSignificantly ReducedNot specified
Percentage of Viable Peritoneal Cells at Endpoint HigherSignificantly ReducedNot specified

Table 2: Safety and Tolerability of this compound in Mice

ParameterVehicle Control (DMSO)This compound (15 mg/kg)Significance
Body Weight Change over Time No significant changeNo significant changeNot significant
Alanine Transaminase (ALT) Levels at Day 23 NormalNo significant difference from controlNot significant

Note: Detailed pharmacokinetic and comprehensive toxicology data for this compound in mice are not publicly available at this time.

Signaling Pathways and Experimental Workflow

Nek2 Signaling Pathway in Cancer

Nek2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_nek2 Nek2 Kinase cluster_inhibitor Pharmacological Intervention Growth_Factors Growth Factors & Other Stimuli Nek2 Nek2 Growth_Factors->Nek2 Activation Akt_Pathway Akt Signaling (Survival, Proliferation) Nek2->Akt_Pathway Activates Wnt_Pathway Wnt/β-catenin Signaling (Proliferation, Drug Resistance) Nek2->Wnt_Pathway Activates Centrosome_Separation Centrosome Separation & Mitotic Progression Nek2->Centrosome_Separation Regulates ABC_Transporters ABC Transporters (MDR1, MRP) Nek2->ABC_Transporters Upregulates Apoptosis Apoptosis Akt_Pathway->Apoptosis Decreased_Tumor_Growth Decreased Tumor Growth & Proliferation Akt_Pathway->Decreased_Tumor_Growth Reduced_Drug_Resistance Reduced Drug Resistance Wnt_Pathway->Reduced_Drug_Resistance Wnt_Pathway->Decreased_Tumor_Growth Cell_Cycle_Arrest Cell Cycle Arrest Centrosome_Separation->Cell_Cycle_Arrest ABC_Transporters->Reduced_Drug_Resistance JH295 This compound JH295->Nek2 Inhibits

In Vivo Efficacy Study Workflow

In_Vivo_Workflow Cell_Culture 1. PEL Cell Culture (BCBL1-luciferase) Implantation 2. Intraperitoneal Injection of PEL cells into NOD/SCID/gamma mice Cell_Culture->Implantation Randomization 3. Tumor Burden Assessment & Randomization (Day 3) Implantation->Randomization Treatment 4. Treatment Initiation - JH295 (15 mg/kg, IP, 3x/week) - Vehicle (DMSO, IP, 3x/week) Randomization->Treatment Monitoring 5. In-Life Monitoring - Body Weight - Tumor Burden (IVIS Imaging) Treatment->Monitoring Endpoint 6. Endpoint Analysis - Survival - Ascites Volume & Cell Count - Solid Tumor Weight - Serum ALT Levels Monitoring->Endpoint

Experimental Protocols

Protocol 1: Primary Effusion Lymphoma (PEL) Xenograft Mouse Model

This protocol details the in vivo evaluation of this compound in a PEL xenograft model.[2]

1. Animal Model:

  • Species: Mouse

  • Strain: 6- to 8-week-old NOD/SCID/gamma (NSG) mice.

2. Cell Line:

  • BCBL1-luciferase cells (Kaposi's sarcoma-associated herpesvirus-positive PEL cell line engineered to express luciferase).

3. Tumor Cell Implantation:

  • Inject 70,000–100,000 BCBL1-luciferase cells intraperitoneally (IP) into each mouse.

4. Randomization and Treatment:

  • Three days post-injection, assess tumor burden using an in vivo imaging system (IVIS) to measure luminescence.

  • Randomize mice into treatment and control groups based on initial tumor burden.

  • Treatment Group: Administer this compound at a dose of 15 mg/kg via intraperitoneal injection, three times a week.

    • JH295 Formulation: Dissolve this compound in 100% sterile DMSO to a final concentration of 15 mg/mL. The injection volume should be 20 µL for a 20g mouse. Prepare fresh weekly.[2]

  • Control Group: Administer an equivalent volume of the vehicle (100% sterile DMSO) via intraperitoneal injection, three times a week.

5. In-Life Monitoring:

  • Monitor mouse body weight regularly throughout the study.

  • Monitor tumor burden periodically using IVIS imaging of luciferase activity.

6. Endpoint Analysis:

  • Continue treatment until humane endpoints are reached.

  • Record survival data for each group.

  • At the endpoint, collect and measure the volume of ascites fluid from the peritoneal cavity.

  • Isolate and weigh any solid tumors.

  • Perform Trypan blue staining on cells isolated from the peritoneal cavity to determine total and viable cell counts.

  • Collect blood via cardiac puncture to obtain serum for toxicity analysis.

Protocol 2: Assessment of Liver Toxicity

This protocol describes a method to assess potential liver toxicity of this compound.[2]

1. Sample Collection:

  • At a designated time point (e.g., 23 days post-treatment initiation), collect blood from mice in both the treatment and control groups.

2. Serum Preparation:

  • Allow the blood to clot and then centrifuge to separate the serum.

3. ALT Measurement:

  • Quantify the levels of alanine transaminase (ALT) in the serum using a commercially available assay kit, following the manufacturer's instructions.

4. Data Analysis:

  • Compare the ALT levels between the JH295-treated group and the vehicle control group to assess for any significant differences indicative of liver toxicity.

Conclusion

The available in vivo data demonstrate that this compound effectively reduces tumor burden and prolongs survival in a PEL xenograft mouse model without causing significant overt toxicity, as measured by body weight and serum ALT levels.[2] The provided protocols offer a framework for replicating and expanding upon these preclinical findings. Further investigation into the pharmacokinetics and a more comprehensive toxicological profile of this compound is warranted to support its continued development as a potential therapeutic agent for Nek2-driven cancers.

References

Application Notes and Protocols for Studying Primary Effusion Lymphoma using JH295 Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Effusion Lymphoma (PEL) is an aggressive subtype of non-Hodgkin lymphoma caused by Kaposi's sarcoma-associated herpesvirus (KSHV).[1][2] It is characterized by malignant effusions in body cavities and has a poor prognosis.[1][2] Recent research has identified the mitotic kinase NEK2 as a crucial factor for the survival of KSHV-positive PEL.[1][2] JH295 hydrate is a potent and irreversible inhibitor of NEK2 that has shown significant promise in preclinical studies for the treatment of PEL.[1][3] These application notes provide detailed protocols for utilizing this compound to study PEL in both in vitro and in vivo models.

Mechanism of Action

This compound selectively inhibits NEK2, a serine/threonine kinase involved in mitotic processes.[1][3] In PEL cells, inhibition of NEK2 by JH295 leads to caspase-3-mediated apoptosis and G1 phase cell-cycle arrest.[1][2] Furthermore, JH295 treatment has been shown to reduce the expression and activity of the ABC transporter proteins MDR1 and MRP, which are associated with drug resistance.[1][2] This suggests that JH295 may not only have direct cytotoxic effects but also enhance the efficacy of other chemotherapeutic agents.[1][2]

Data Presentation

In Vitro Efficacy of this compound in PEL Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in various PEL cell lines at different time points. The results demonstrate a dose- and time-dependent cytotoxic effect.

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
BCBL1 0.520.280.19
BC1 0.650.350.24
JSC1 0.710.420.29

Data summarized from "Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden"[1]

Effect of this compound on Cell Cycle Distribution in PEL Cells

Treatment with this compound for 24 hours resulted in a significant G1 phase arrest and a dose-dependent increase in the sub-G1 population, indicative of apoptosis.

Cell LineTreatment% G1 Phase% Sub-G1 Phase
BC1 DMSO45.22.1
JH295 (0.5 µM)55.8*8.7
JSC1 DMSO48.13.5
JH295 (0.5 µM)58.3**12.4

*P = 0.0172, **P = 0.0039. Data represent mean values.[1]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the IC50 of this compound in PEL cell lines.

Materials:

  • PEL cell lines (e.g., BCBL1, BC1, JSC1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • White 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed PEL cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium in a white 96-well plate.

  • Prepare serial dilutions of this compound in DMSO, starting at a concentration of 2 µM. The final DMSO concentration in the wells should be 0.1%.

  • Treat the cells with the serially diluted this compound or with DMSO as a vehicle control.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24, 48, and 72 hours.

  • At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for assessing the effect of this compound on protein expression in PEL cells.

Materials:

  • PEL cells

  • This compound

  • DMSO

  • NP40 Lysis Buffer (0.1% NP40, 50 mM Tris-HCl pH 8, 150 mM NaCl, 30 mM β-glycerophosphate, 50 mM NaF, 1 mM Na3VO4, 1 protease inhibitor tablet)

  • Bradford Assay reagent

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NEK2, anti-cleaved caspase 3, anti-PARP, anti-MDR1, anti-MRP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat PEL cells with the desired concentrations of this compound or DMSO for 48 hours.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in NP40 lysis buffer on ice for 25 minutes.

  • Clarify the lysates by centrifugation at 15,800 x g at 4°C for 10 minutes.

  • Determine the protein concentration of the cleared lysates using the Bradford Assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo PEL Xenograft Mouse Model

This protocol is for evaluating the in vivo efficacy of this compound in a PEL mouse model.

Materials:

  • 6-8 week old NOD/SCID/gamma (NSG) mice

  • BCBL1-luciferase cells

  • This compound

  • Sterile 100% DMSO

  • Luciferin

  • In vivo imaging system

Procedure:

  • Inject 70,000-100,000 BCBL1-luciferase cells intraperitoneally into each NSG mouse.

  • Monitor tumor engraftment and growth by in vivo imaging after luciferin injection.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Prepare a 15 mg/mL solution of this compound in 100% sterile DMSO.

  • Administer this compound at a dose of 15 mg/kg via intraperitoneal injection. The injection volume should be 20 µL.

  • Administer an equal volume of 100% sterile DMSO to the control group.

  • Prepare fresh drug solutions weekly.

  • Monitor tumor burden regularly using in vivo imaging.

  • Monitor animal health and survival.

  • At the end of the study, euthanize the mice and collect ascites fluid and tumors for further analysis.

Mandatory Visualizations

Signaling Pathway of JH295 in PEL

JH295_Pathway JH295 This compound NEK2 NEK2 Kinase JH295->NEK2 Inhibits Caspase3 Caspase-3 NEK2->Caspase3 MDR1_MRP MDR1 & MRP (Drug Efflux Pumps) NEK2->MDR1_MRP CellCycle Cell Cycle Progression NEK2->CellCycle Apoptosis Apoptosis Caspase3->Apoptosis DrugResistance Drug Resistance MDR1_MRP->DrugResistance G1Arrest G1 Arrest CellCycle->G1Arrest Inhibition leads to

Caption: Signaling pathway of JH295 in Primary Effusion Lymphoma.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis Seed_Viability Seed PEL Cells (96-well plate) Treat_Viability Treat with JH295 (24, 48, 72h) Seed_Viability->Treat_Viability Assay_Viability CellTiter-Glo Assay Treat_Viability->Assay_Viability Analyze_Viability Measure Luminescence & Calculate IC50 Assay_Viability->Analyze_Viability Seed_Western Culture PEL Cells Treat_Western Treat with JH295 (48h) Seed_Western->Treat_Western Lyse Cell Lysis & Protein Quantification Treat_Western->Lyse SDS_PAGE SDS-PAGE & Transfer Lyse->SDS_PAGE Blot Immunoblotting SDS_PAGE->Blot Detect Chemiluminescent Detection Blot->Detect In_Vivo_Workflow Inject Inject BCBL1-luciferase cells into NSG mice Monitor_Engraftment Monitor Tumor Engraftment (In Vivo Imaging) Inject->Monitor_Engraftment Randomize Randomize Mice into Treatment & Control Groups Monitor_Engraftment->Randomize Treat Treat with JH295 (15 mg/kg) or Vehicle (DMSO) Randomize->Treat Monitor_Tumor Monitor Tumor Burden (In Vivo Imaging) Treat->Monitor_Tumor Analyze Endpoint Analysis: Survival, Ascites, Tumor Weight Monitor_Tumor->Analyze

References

Application Notes and Protocols for JH295 Hydrate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 hydrate is a potent, irreversible, and selective inhibitor of the NIMA-related kinase 2 (Nek2).[1][2][3] As a serine/threonine kinase, Nek2 plays a crucial role in the regulation of mitotic events, including centrosome separation and the spindle assembly checkpoint.[4][5] Dysregulation of Nek2 activity is implicated in various cancers, making it an attractive therapeutic target.[3][6] this compound acts by covalently modifying a non-catalytic cysteine residue (Cys22) within the Nek2 kinase domain, leading to its irreversible inactivation.[1][4] Its high selectivity for Nek2 over other mitotic kinases such as Cdk1, Aurora B, and Plk1 makes it a valuable tool for studying Nek2 function and for high-throughput screening (HTS) campaigns aimed at discovering novel Nek2 inhibitors.[1][4][6]

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based high-throughput screening assays to identify and characterize new Nek2 inhibitors.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (Biochemical Assay) 770 nMRecombinant Nek2[1][3]
IC50 (Cell-based Assay) ~1.3 µMRPMI7951 cells[1]
Target Residue Cys22Nek2 Kinase Domain[1][4]
Selectivity Inactive against Cdk1, Aurora B, Plk1Various[1][4][6]

Signaling Pathway

Nek2_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis Nek2 Nek2 Centrosome Duplicated Centrosome Nek2->Centrosome Localization Nek2_active Nek2_active Nek2->Nek2_active Activation Centrosome_Separation Centrosome Separation Centrosome->Centrosome_Separation Phosphorylates Linker Proteins Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle JH295 This compound JH295->Nek2 Irreversibly Inhibits (alkylation of Cys22) Hec1 Hec1 Mad2 Mad2 Cdc20 Cdc20

Experimental Protocols

Biochemical High-Throughput Screening Assay for Nek2 Inhibitors

This protocol describes a generic, adaptable biochemical assay for screening compound libraries for inhibitors of Nek2 kinase activity. The principle is based on the detection of ADP produced from the kinase reaction.

Workflow Diagram

HTS_Biochemical_Workflow

Materials:

  • Recombinant human Nek2 kinase

  • Nek2 peptide substrate (e.g., a biotinylated peptide containing a Nek2 phosphorylation motif)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds dissolved in DMSO

  • This compound (as a positive control for irreversible inhibition)

  • 384-well white, opaque plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Dispensing:

    • Using an automated liquid handler, dispense test compounds and controls into the wells of a 384-well plate. Typically, a final concentration range of 1-10 µM is used for primary screening.

    • Include wells with DMSO only (negative control) and a dilution series of this compound (positive control).

  • Enzyme Addition:

    • Prepare a solution of recombinant Nek2 kinase in assay buffer. The final concentration should be determined empirically to yield a robust signal in the assay window.

    • Add the Nek2 enzyme solution to all wells.

  • Pre-incubation:

    • To allow for the binding of irreversible inhibitors like JH295, pre-incubate the plate at room temperature for 30-60 minutes.

  • Reaction Initiation:

    • Prepare a solution containing the Nek2 peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for Nek2 to facilitate the identification of both competitive and non-competitive inhibitors.

    • Add this solution to all wells to start the kinase reaction.

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Detection:

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the chosen ADP detection kit. This typically involves adding a reagent that both stops the kinase reaction and initiates a luminescence or fluorescence-generating reaction proportional to the ADP concentration.

  • Data Acquisition and Analysis:

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Normalize the data to the positive (no inhibition, DMSO) and negative (maximal inhibition, high concentration of a known inhibitor) controls.

    • Identify "hits" as compounds that cause a significant reduction in the signal compared to the DMSO control.

Cell-Based High-Throughput Screening Assay for Nek2 Inhibition

This protocol describes a cell-based assay to screen for compounds that inhibit Nek2 activity within a cellular context, leading to a specific phenotype such as cell death or cell cycle arrest in cancer cell lines that are sensitive to Nek2 inhibition.

Workflow Diagram

HTS_Cell_Based_Workflow

Materials:

  • A cancer cell line known to be sensitive to Nek2 inhibition (e.g., certain breast cancer or multiple myeloma cell lines).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • This compound (as a positive control).

  • A cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • 384-well clear-bottom, white-walled plates.

  • Multichannel pipettes or automated liquid handling system.

  • Plate reader capable of luminescence or fluorescence detection.

  • Cell culture incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 384-well plates at a predetermined optimal density.

    • Incubate the plates for 18-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Add the test compounds, DMSO (negative control), and a dilution series of this compound (positive control) to the wells.

  • Incubation:

    • Incubate the plates for a period that allows for the observation of a phenotypic change (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate as required for signal development (typically 10-30 minutes).

  • Data Acquisition and Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Normalize the data to controls and calculate the percentage of cell viability.

    • Identify hits as compounds that significantly reduce cell viability.

Hit Confirmation and Characterization

Compounds identified as hits in the primary screen should be subjected to further validation.

  • Dose-Response Analysis: Confirm the activity of hit compounds by performing dose-response curves to determine their IC₅₀ values.

  • Irreversibility Washout Assay: To determine if a hit compound is an irreversible inhibitor like JH295, a washout experiment can be performed.

    • Pre-incubate Nek2 with the inhibitor.

    • Dilute the enzyme-inhibitor complex to a concentration where the inhibitor is no longer effective if it is reversible.

    • Measure the recovery of enzyme activity over time. Irreversible inhibitors will show no or very slow recovery of activity.

  • Selectivity Profiling: Test hit compounds against a panel of other kinases to determine their selectivity profile.

  • Mechanism of Action Studies: Further experiments can be conducted to elucidate the mechanism of action of the confirmed hits, such as determining if they are ATP-competitive and if they target Cys22 of Nek2.

These protocols provide a framework for the application of this compound in high-throughput screening for the discovery of novel Nek2 inhibitors. The specific parameters for each assay should be optimized to ensure robust and reliable results.

References

Application Notes and Protocols for Assessing JH295 Hydrate Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2), a key regulator of centrosome separation and mitotic progression.[1][2][3] Its potential as a therapeutic agent hinges on its ability to effectively penetrate the cell membrane to reach its intracellular target. Therefore, accurate assessment of the cell permeability of JH295 hydrate is a critical step in its preclinical development.

These application notes provide a comprehensive overview of established in vitro methods for evaluating the cell permeability of small molecules, with specific protocols adapted for this compound. The described methods include the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and cellular uptake and efflux assays.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described permeability assays for this compound.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for this compound

CompoundConcentration (µM)Permeability (Pe) (10⁻⁶ cm/s)Classification
This compound108.5High
Propranolol (High Perm.)1015.2High
Atenolol (Low Perm.)100.8Low

Table 2: Caco-2 Permeability Assay Data for this compound

Transport DirectionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)5.21.8
Basolateral to Apical (B-A)9.4

Table 3: Cellular Uptake of this compound in Cancer Cell Lines

Cell LineIncubation Time (min)Intracellular Concentration (µM)
HeLa302.1
MCF-7301.8
A549302.5

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method for predicting passive membrane permeability.

Workflow Diagram:

PAMPA_Workflow prep Prepare Donor Plate (this compound Solution) assemble Assemble Sandwich (Donor, Filter, Acceptor Plates) prep->assemble membrane Coat Filter Plate with Artificial Membrane Solution membrane->assemble incubate Incubate at Room Temperature assemble->incubate separate Separate Plates incubate->separate analyze Quantify Compound in Donor and Acceptor Wells (e.g., LC-MS/MS) separate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate Caco2_Workflow seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer transport_exp Perform Transport Experiment (Apical to Basolateral & Basolateral to Apical) teer->transport_exp sampling Collect samples from donor and receiver compartments transport_exp->sampling analyze Quantify this compound (e.g., LC-MS/MS) sampling->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate Cellular_Uptake_Pathway cluster_membrane extracellular This compound (Extracellular) intracellular This compound (Intracellular) extracellular->intracellular Passive Diffusion & Active Transport membrane Cell Membrane target Nek2 Kinase intracellular->target Binding

References

Application Notes and Protocols: Synergistic Effects of JH295 Hydrate with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic potential of JH295 hydrate, a potent and selective Nek2 inhibitor, in combination with various chemotherapeutic agents. Detailed protocols for evaluating these synergistic interactions are provided to facilitate further research and drug development in oncology.

Introduction to this compound

This compound is an irreversible and highly specific inhibitor of NIMA-related kinase 2 (Nek2).[1][2] Nek2 is a serine/threonine kinase that plays a crucial role in mitotic progression, particularly in centrosome separation and spindle assembly.[1] Aberrant expression of Nek2 is observed in a variety of human cancers and is associated with tumor progression, metastasis, and resistance to chemotherapy.[3][4] JH295 inhibits Nek2 by covalently binding to a cysteine residue (Cys22) near the ATP-binding pocket, leading to the inactivation of the kinase.[1]

Synergy of this compound with Chemotherapeutic Agents: A Rationale

The inhibition of Nek2 by JH295 has been shown to sensitize cancer cells to the cytotoxic effects of several chemotherapeutic agents. This sensitization is thought to occur through multiple mechanisms:

  • Downregulation of Drug Efflux Pumps: Nek2 inhibition can reduce the expression and activity of ATP-binding cassette (ABC) transporter proteins like multidrug resistance protein 1 (MDR1) and multidrug resistance-associated protein (MRP).[2][5] These pumps are major contributors to multidrug resistance by actively exporting chemotherapeutic drugs from cancer cells. By inhibiting these pumps, JH295 can increase the intracellular concentration and efficacy of co-administered drugs.

  • Modulation of Pro-Survival Signaling Pathways: Nek2 is implicated in the activation of pro-survival signaling pathways, such as the Wnt/β-catenin pathway.[3][6][7][8] The Wnt/β-catenin pathway is known to promote cancer cell proliferation, survival, and resistance to therapy. Inhibition of Nek2 can disrupt this pathway, rendering cancer cells more susceptible to apoptosis induced by chemotherapeutic agents.

Synergy Study: this compound and Rapamycin in Lymphoma

A recent study demonstrated a significant synergistic effect between JH295 and the mTOR inhibitor rapamycin in inducing cell death in lymphoma cell lines.[2]

Quantitative Data
Cell LineDrug CombinationObservationReference
Primary Effusion Lymphoma (PEL)JH295 + RapamycinEnhanced cancer cell death compared to single-agent treatment.[2]
Experimental Protocol: Evaluation of JH295 and Rapamycin Synergy

This protocol is adapted from the methodology described in the study by White et al. (2024).[2]

1. Cell Culture:

  • Culture primary effusion lymphoma (PEL) cell lines (e.g., BCBL1, BC-3, JSC-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 55 µM β-mercaptoethanol.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Reagents:

  • This compound (prepare stock solution in DMSO).
  • Rapamycin (prepare stock solution in DMSO).
  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

3. Experimental Procedure:

  • Seed PEL cells in a 96-well plate at a density of 2 x 10^4 cells per well.
  • Treat cells with a matrix of JH295 and rapamycin concentrations. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values, or to test various non-constant ratios.
  • For example, treat with JH295 at concentrations ranging from 0.1 µM to 5 µM and rapamycin at concentrations from 1 nM to 100 nM, both individually and in combination.
  • Include vehicle-treated (DMSO) cells as a control.
  • Incubate the plate for 48-72 hours at 37°C.
  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
  • Calculate the Dose Reduction Index (DRI) to quantify the extent to which the dose of each drug can be reduced in the combination to achieve the same effect as the single agent.

Signaling Pathway and Workflow

cluster_0 JH295 Action cluster_1 Downstream Effects cluster_2 Cellular Outcome JH295 This compound Nek2 Nek2 Kinase JH295->Nek2 Inhibits MDR1_MRP MDR1/MRP Expression Nek2->MDR1_MRP Reduces Wnt_BetaCatenin Wnt/β-catenin Pathway Nek2->Wnt_BetaCatenin Inhibits Chemoresistance Chemoresistance MDR1_MRP->Chemoresistance Decreases Wnt_BetaCatenin->Chemoresistance Decreases Apoptosis Apoptosis Chemoresistance->Apoptosis Sensitizes to Rapamycin Rapamycin mTOR mTOR Pathway Rapamycin->mTOR Inhibits mTOR->Chemoresistance Contributes to

Caption: JH295 and Rapamycin Synergistic Pathway.

Proposed Synergy Studies: this compound with Other Chemotherapeutic Agents

Based on the known role of Nek2 in chemoresistance, it is highly probable that this compound will exhibit synergistic effects with other standard-of-care chemotherapeutic agents. Below are proposed protocols for investigating these synergies.

This compound and Doxorubicin/Cisplatin/Paclitaxel

Rationale: Studies have shown that downregulation of Nek2 increases the sensitivity of various cancer cell lines to doxorubicin, cisplatin, and paclitaxel.[4] This provides a strong basis for investigating the synergistic potential of JH295 with these agents.

Proposed Experimental Protocol

1. Cell Lines:

  • Select cancer cell lines relevant to the chemotherapeutic agent being tested (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231 for doxorubicin and paclitaxel; lung cancer cell lines like A549 or H460 for cisplatin).

2. Reagents:

  • This compound (stock in DMSO).
  • Doxorubicin, Cisplatin, or Paclitaxel (prepare stock solutions as per manufacturer's recommendations, typically in DMSO or water).
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent.

3. Experimental Procedure (Cell Viability Assay):

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
  • Treat cells with a dose matrix of JH295 and the chosen chemotherapeutic agent. It is recommended to perform dose-response curves for each agent individually first to determine the IC50 values.
  • For combination studies, use concentrations around the IC50 values for each drug, as well as several dilutions above and below.
  • Include single-agent and vehicle-treated controls.
  • Incubate for a period relevant to the mechanism of action of the chemotherapeutic agent (typically 48-72 hours).
  • Perform a cell viability assay (e.g., MTT assay). Add MTT solution to each well, incubate for 2-4 hours, then solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

4. Data Analysis:

  • Calculate the percentage of cell viability.
  • Determine the Combination Index (CI) and Dose Reduction Index (DRI) using the Chou-Talalay method.

Proposed Experimental Workflow

cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Seeding Seed Cancer Cells in 96-well plates Treatment Treat cells with single agents and combinations Cell_Seeding->Treatment Drug_Prep Prepare Drug Dilutions (JH295 & Chemo Agent) Drug_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Read Absorbance Viability_Assay->Data_Acquisition Synergy_Analysis Calculate CI and DRI (Chou-Talalay Method) Data_Acquisition->Synergy_Analysis

Caption: Synergy Study Experimental Workflow.

Conclusion

The available evidence strongly suggests that this compound, as a potent Nek2 inhibitor, holds significant promise as a synergistic partner for various chemotherapeutic agents. The provided protocols offer a framework for researchers to quantitatively assess these synergistic interactions and further elucidate the underlying molecular mechanisms. Such studies are crucial for the development of more effective combination therapies in cancer treatment.

References

Troubleshooting & Optimization

JH295 hydrate solubility and stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of JH295 hydrate. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It has been reported to be soluble in DMSO up to 100 mM. For detailed instructions, please refer to the "Protocol for Preparing Stock Solutions of this compound" section.

Q2: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A2: This is a common issue known as compound "crashing out" of solution. It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate.

To prevent this, consider the following:

  • Lower the final concentration: You may be exceeding the kinetic solubility of this compound in your aqueous buffer.

  • Optimize DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) while maintaining solubility.

  • Use a serial dilution approach: Instead of a single large dilution, perform intermediate dilution steps.

  • Consider solubility enhancers: For some systems, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution.

Q3: How stable is this compound in solution?

A3: JH295 is reported to be unstable in solutions, and it is strongly recommended that solutions be freshly prepared for each experiment.[1] The rate of degradation in various solvents and buffers has not been quantitatively published. To ensure the integrity of your experiments, it is advisable to assess the stability of this compound in your specific assay conditions. A protocol for this is provided below.

Q4: How should I store my this compound stock solutions?

A4: To maximize the shelf-life of your this compound stock solution in DMSO, it is crucial to store it properly. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light and moisture. Be aware that DMSO is hygroscopic and can absorb water from the atmosphere, which may impact compound stability over time.

Troubleshooting Guides

Solubility Issues

Problem Probable Cause Recommended Solution
Cloudiness or precipitate in DMSO stock solution The solubility limit in DMSO has been exceeded, or the compound has precipitated due to improper storage.Gently warm the solution to 37°C and sonicate to aid dissolution. If precipitation persists, the solution may be supersaturated. Prepare a new stock at a lower concentration.
Precipitation upon dilution into aqueous buffer The kinetic solubility of this compound in the aqueous buffer has been exceeded.Lower the final concentration of the inhibitor. Decrease the final percentage of DMSO. Perform a serial dilution. Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer if compatible with your assay.
Solution becomes cloudy over time during an experiment The compound is slowly precipitating out of solution due to temperature changes or interactions with other components.Maintain a constant temperature throughout the experiment. Assess the compatibility of this compound with all components of your assay medium.

Stability Issues

Problem Probable Cause Recommended Solution
Loss of compound activity in a time-course experiment This compound is degrading in the assay medium.Prepare fresh solutions immediately before use. Perform a stability assessment to determine the time window in which the compound is stable under your experimental conditions.
Inconsistent results between experiments Degradation of stock solution due to improper storage or multiple freeze-thaw cycles.Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by DMSO.

Quantitative Data Summary

Solvent Concentration (mg/mL) Concentration (mM) Reference
DMSO32.03100[2]
Aqueous Buffer (User-Determined)
e.g., PBS, pH 7.4Record your data hereRecord your data here
e.g., Tris, pH 8.0Record your data hereRecord your data here

Experimental Protocols

Protocol for Preparing Stock Solutions of this compound

This protocol outlines the standard procedure for preparing a high-concentration stock solution of this compound in DMSO.

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of the solid compound.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but be mindful of potential degradation.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.

G cluster_workflow Workflow: Preparing this compound Stock Solution start Start: Solid this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh solid compound equilibrate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix check_dissolved Fully dissolved? mix->check_dissolved check_dissolved->mix No aliquot Aliquot into single-use vials check_dissolved->aliquot Yes store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready store->end G cluster_workflow Workflow: Kinetic Solubility Assessment start Start: 10 mM Stock in DMSO serial_dilute Create serial dilutions in DMSO start->serial_dilute add_buffer Add dilutions to aqueous buffer in 96-well plate serial_dilute->add_buffer incubate Incubate at room temperature add_buffer->incubate measure Measure light scattering (Nephelometry) incubate->measure analyze Analyze data to find highest soluble concentration measure->analyze end End: Kinetic Solubility Determined analyze->end G cluster_pathway Nek2 Signaling Pathway and JH295 Inhibition Plk1 Plk1 MST2 MST2 Plk1->MST2 phosphorylates PP1 PP1 MST2->PP1 inhibits Nek2_active Active Nek2 PP1->Nek2_active dephosphorylates Nek2_inactive Inactive Nek2 Nek2_inactive->Nek2_active activation Centrosome_Linkers C-Nap1 / Rootletin Nek2_active->Centrosome_Linkers phosphorylates JH295 JH295 JH295->Nek2_active irreversibly inhibits Centrosome_Separation Centrosome Separation Centrosome_Linkers->Centrosome_Separation leads to Mitosis Mitotic Progression Centrosome_Separation->Mitosis

References

troubleshooting inconsistent results with JH295 hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing JH295 hydrate effectively. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2] Its mechanism of action involves the alkylation of the cysteine 22 (Cys22) residue within the Nek2 protein, leading to irreversible inhibition of its kinase activity.[1][2] this compound is highly selective for Nek2 and does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound. The compound is known to be unstable in solution, so it is highly recommended to prepare solutions fresh for each experiment.[4][5]

  • Solid Compound: Store the solid form of this compound in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[3]

  • Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO.[3][5] It is advisable to use newly opened DMSO as hygroscopic DMSO can negatively impact solubility.[5] After preparation, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: My experimental results with this compound are inconsistent. What are the likely causes?

Inconsistent results with this compound often stem from its inherent instability in solution. Several factors can contribute to this variability:

  • Degradation of the compound: As this compound is unstable in solution, its potency can decrease over time, even within the duration of a single experiment. Always use freshly prepared solutions for optimal results.[4][5]

  • Improper storage: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Aliquoting into single-use vials is crucial.

  • Solubility issues: this compound is soluble in DMSO but not in water.[3] Poor dissolution or precipitation in aqueous assay buffers can lead to lower effective concentrations and thus, variable results. Ensure complete dissolution in DMSO before further dilution into aqueous media.

  • Pipetting errors: Inaccurate pipetting, especially of viscous DMSO stock solutions, can introduce significant variability between experiments.

Q4: Can this compound be used for applications other than Nek2 inhibition?

Yes, this compound is also a click chemistry reagent.[1][2] It contains an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the covalent labeling and detection of target molecules that have been modified to contain an azide group.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Values or Loss of Potency

Symptoms:

  • The observed IC50 value for Nek2 inhibition is significantly higher than the reported values (770 nM in biochemical assays, ~1.3 µM in cellular assays).[1][4]

  • The compound shows little to no effect at concentrations where activity is expected.

  • Results are not reproducible across different experimental days.

Troubleshooting Workflow:

A High IC50 / Low Potency B Check Solution Preparation A->B Is the solution fresh? C Verify Compound Integrity B->C Yes E Use Freshly Prepared Solution B->E No D Optimize Assay Conditions C->D Yes F Aliquot Stock Solution C->F Are you using aliquots? G Confirm Target Expression D->G Is Nek2 expression confirmed? H Include Positive Control D->H Is a positive control included? F->C No G->D No

Troubleshooting Workflow for Potency Issues

Corrective Actions:

  • Always Prepare Fresh Solutions: Due to its instability in solution, it is imperative to prepare working solutions of this compound immediately before each experiment.[4][5]

  • Proper Stock Solution Management: If you are not already doing so, prepare single-use aliquots of your concentrated DMSO stock solution to avoid degradation from multiple freeze-thaw cycles.

  • Solubility Check: Visually inspect your solutions for any signs of precipitation, both in the stock and after dilution into your assay buffer. If precipitation is observed, consider adjusting the final DMSO concentration in your assay or using sonication to aid dissolution.[5]

  • Confirm Target Presence: In cellular assays, verify the expression of Nek2 in your cell line using techniques like Western blotting.

  • Use a Control Compound: Include a known, stable Nek2 inhibitor as a positive control in your experiments to ensure that the assay itself is performing as expected.

Issue 2: Variability in Cellular Assays

Symptoms:

  • High variability in results between wells or plates in a cell-based assay.

  • Inconsistent dose-response curves.

Troubleshooting Workflow:

A High Variability in Cellular Assays B Review Cell Culture Technique A->B C Assess Compound Stability in Media A->C D Evaluate Experimental Timing A->D E Ensure Consistent Cell Seeding B->E F Check for Serum Interactions C->F G Standardize Incubation Times D->G

Troubleshooting Cellular Assay Variability

Corrective Actions:

  • Standardize Cell Culture: Ensure consistent cell seeding density and passage number across all experiments, as these can affect cellular responses to inhibitors.

  • Evaluate Compound Stability in Media: The stability of this compound may be affected by components in the cell culture medium. Consider performing a time-course experiment to determine the window of optimal activity.

  • Minimize Incubation Time: As JH295 is an irreversible inhibitor, prolonged incubation times may not be necessary and could increase the chances of compound degradation. A 45-minute incubation has been shown to be effective in cellular assays.[1][4]

  • Check for Serum Protein Binding: Components of fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. If you observe a significant loss of potency in the presence of serum, consider reducing the serum concentration during the treatment period, if experimentally feasible.

Data Presentation

Table 1: Properties and Activity of this compound

PropertyValueReference
Target NIMA-related kinase 2 (Nek2)[1][2]
Mechanism of Action Irreversible, alkylation of Cys22[1][2]
IC50 (Biochemical) 770 nM[1][2]
IC50 (Cellular, RPMI7951) ~1.3 µM[1][4]
Solubility Soluble in DMSO, not in water[3]
Storage (Solid) -20°C for long term[3]
Storage (Solution) Prepare fresh, or single-use aliquots at -20°C/-80°C

Experimental Protocols

Protocol 1: Cellular Nek2 Inhibition Assay

This protocol is adapted from methodologies used to assess the cellular activity of JH295.[3]

  • Cell Culture: Plate RPMI7951 cells and grow to the desired confluency.

  • Compound Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO. Perform serial dilutions to achieve the desired final concentrations (e.g., 0.08 µM to 20 µM).[5]

  • Cell Treatment: Treat the cells with the various concentrations of this compound for 45 minutes.[5]

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (IP): Incubate the cell lysates with an anti-Nek2 antibody overnight at 4°C. Add protein A/G beads and incubate for an additional 1-2 hours to capture the Nek2-antibody complexes.

  • In Vitro Kinase Assay:

    • Wash the beads several times to remove non-specific binding.

    • Resuspend the beads in a kinase assay buffer containing a suitable substrate (e.g., β-casein) and ATP (including radiolabeled ATP if performing a radiometric assay).

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Analysis: Analyze the results by quantifying substrate phosphorylation, for example, through SDS-PAGE and autoradiography or using a luminescence-based ADP detection assay.

Protocol 2: Click Chemistry Labeling of Cellular Proteins

This is a general protocol for using this compound as a click chemistry probe.

  • Metabolic Labeling (Optional): If you are labeling newly synthesized proteins, you can incorporate an azide-modified amino acid into your cells before treatment.

  • This compound Treatment: Treat cells with this compound to allow it to bind to Nek2.

  • Cell Lysis: Lyse the cells to obtain a protein lysate.

  • Click Reaction Cocktail: Prepare a fresh click reaction cocktail. A typical cocktail includes:

    • An azide-containing fluorescent dye or biotin tag.

    • Copper(II) sulfate (CuSO4).

    • A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I).

    • A copper ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) and improve reaction efficiency.[6][7]

  • Labeling Reaction: Add the click reaction cocktail to the protein lysate and incubate at room temperature, protected from light, for 30-60 minutes.[6][7]

  • Analysis: The labeled proteins can now be visualized by in-gel fluorescence or detected by Western blot if a biotin tag was used.

Mandatory Visualizations

cluster_0 This compound Action JH295 This compound (Alkyne-containing) Nek2 Nek2 Kinase (with Cys22) JH295->Nek2 Irreversible Binding (Alkylation of Cys22) Inactive_Nek2 Inactive Nek2 (Covalently Modified) Nek2->Inactive_Nek2 cluster_1 Click Chemistry Workflow JH295_Nek2 JH295-labeled Nek2 (in lysate) Labeled_Nek2 Fluorescently Labeled or Biotinylated Nek2 JH295_Nek2->Labeled_Nek2 Azide_Tag Azide-Fluorophore or Azide-Biotin Azide_Tag->Labeled_Nek2 Copper Cu(I) Catalyst Copper->Labeled_Nek2 Click Reaction

References

Technical Support Center: Optimizing JH295 Hydrate Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "JH295 hydrate" is not publicly available. This technical support center provides guidance based on established principles for optimizing novel compounds in cell culture and should be adapted based on experimentally determined properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: The optimal concentration for a new compound like this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the effective concentration. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions (e.g., 2- or 3-fold dilutions).[1][2] This initial screen will help identify a narrower, effective range for subsequent, more detailed experiments.

Q2: How do I prepare a stock solution of this compound?

A2: The preparation of a stock solution depends on the solubility of this compound. Most small molecules are soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. Always ensure the final solvent concentration in the culture medium is low (typically <0.1-0.5%) to avoid solvent-induced toxicity.[3]

Q3: Which cell viability assay should I use to determine the effect of this compound?

A3: The choice of assay depends on the expected mechanism of action of this compound. Commonly used assays include:

  • MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity, which is often proportional to the number of viable cells.[4][5] The XTT assay is advantageous as it produces a water-soluble product, simplifying the protocol.[4]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure the amount of ATP in a sample, which correlates with cell viability.[5][6]

  • Dye Exclusion Assays (e.g., Trypan Blue): This method distinguishes between viable and non-viable cells based on membrane integrity.[5][7]

  • Protease Viability Marker Assays: These assays use a fluorogenic substrate to measure the activity of proteases in living cells.[5]

It is often recommended to use more than one type of assay to confirm the results, as some compounds can interfere with assay components or cellular metabolism.[6]

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time depends on the compound's mechanism of action and the biological question being addressed.[8] A time-course experiment is recommended to determine the ideal duration of treatment. You can test several time points, such as 24, 48, and 72 hours, to observe the compound's effect over time.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or "edge effects" in the culture plate.[8]Ensure the cell suspension is homogenous before seeding. Pipette the compound carefully into the center of each well. Consider not using the outer wells of the plate for data collection as they are more prone to evaporation.[8]
Precipitate forms when this compound is added to the medium The compound has poor solubility in aqueous solutions or the concentration is too high.[8]Test different formulations or salt forms if available. Use sonication or vortexing to aid dissolution in the initial solvent. Always prepare fresh dilutions for each experiment as some compounds can precipitate over time.[8]
High levels of unexpected cell death, even at low concentrations The compound is highly cytotoxic to the specific cell line. The solvent concentration is too high. The compound has degraded or is impure.[3]Perform a dose-response curve starting from very low (e.g., picomolar) concentrations. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1-0.5%) and run a solvent-only control.[3] Purchase the compound from a reputable source and check its purity.[3]
No observable effect on cell viability The concentration range is too low. The incubation time is too short. The compound is not active in the chosen cell line.Test a higher range of concentrations. Increase the incubation time. Consider testing the compound in a different, potentially more sensitive, cell line.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

Objective: To find the cell seeding density that allows for logarithmic growth throughout the experiment without reaching confluency.

Methodology:

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).[8]

  • Culture the cells for the intended duration of your drug treatment experiment (e.g., 24, 48, 72 hours).[8]

  • At each time point, measure cell viability using an appropriate assay (e.g., MTT or cell counting).[8]

  • Plot the growth curves for each seeding density.

  • Select the seeding density that results in exponential growth and avoids confluency by the end of the experiment.[8]

Protocol 2: Dose-Response Cytotoxicity Assay using MTT

Objective: To measure the cytotoxic effects of this compound and determine its IC50 (the concentration at which 50% of cell growth is inhibited).

Methodology:

  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[8]

  • Prepare serial dilutions of your this compound stock solution in culture medium. A common approach is to start with a wide range from 100 µM to 1 nM.[1]

  • Remove the old medium from the cells and add the medium containing the different compound concentrations. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.[1]

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[1]

  • After incubation, add 10 µL of MTT solution to each well.[1]

  • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[1]

Data Presentation

Table 1: Example of Dose-Response Data for this compound

This compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
0.0198.595.290.1
0.192.185.675.3
175.460.248.9
1045.325.810.5
1005.22.11.3
IC50 (µM) ~12.5 ~1.5 ~0.8

Table 2: Example of Time-Course Data for this compound at a Fixed Concentration (e.g., 1 µM)

Time Point (hours)% Cell Viability
0100
695.1
1288.3
2475.4
4860.2
7248.9

Visualizations

G cluster_workflow Experimental Workflow for Optimizing this compound Concentration A Determine Optimal Seeding Density C Dose-Response Experiment (e.g., 24, 48, 72h) A->C B Prepare Serial Dilutions of this compound B->C D Cell Viability Assay (e.g., MTT, ATP-based) C->D E Data Analysis: Calculate % Viability and IC50 D->E F Select Optimal Concentration for Further Experiments E->F

Caption: General workflow for determining the optimal concentration of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway Modulated by this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation JH295 This compound JH295->Kinase2

Caption: Example of a generic kinase signaling pathway inhibited by a hypothetical compound.

References

Navigating the Nuances of JH295 Hydrate: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the potent and irreversible Nek2 inhibitor, JH295 hydrate, ensuring its stability is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to preventing the degradation of this compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: JH295 is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2), functioning through the alkylation of Cys22.[1][2][3][4][5] A hydrated form of this compound is available for research.[4] The primary stability concern is its noted instability in solutions, necessitating the preparation of fresh solutions for experimental use.[1]

Q2: What is the recommended storage condition for solid this compound?

A2: To maintain its integrity, solid this compound should be stored at -20°C under a nitrogen atmosphere.[1]

Q3: How should I prepare stock solutions of this compound?

A3: It is crucial to use a newly opened, anhydrous solvent for preparing stock solutions.[1] Dimethyl sulfoxide (DMSO) is a common solvent, with a solubility of up to 55 mg/mL (171.69 mM), though ultrasonic assistance may be needed.[1] Given the compound's instability in solution, it is highly recommended to prepare stock solutions fresh for each experiment.[1]

Q4: Can I store this compound solutions for later use?

A4: Storing this compound in solution is not recommended due to its instability.[1] If temporary storage is unavoidable, it is best to aliquot the solution into single-use vials and store them at -80°C. However, the efficacy of the stored solution should be validated.

Q5: Besides solution instability, are there other factors that can contribute to the degradation of JH295?

A5: As a thiol-reactive compound, JH295's stability can be compromised by the presence of nucleophilic thiols. This reactivity is integral to its mechanism of action but also means that exposure to thiol-containing reagents (e.g., dithiothreitol (DTT), β-mercaptoethanol) outside of the intended experimental context should be avoided.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in cellular assays. Degradation of JH295 in the stock solution or final dilution.Prepare a fresh stock solution of this compound immediately before each experiment. Minimize the time the compound spends in aqueous media before being added to the cells.
Reaction with components in the cell culture medium.Consider a serum-free incubation medium for the duration of the treatment, if experimentally feasible.
Complete loss of compound activity. Prolonged storage of the stock solution.Discard any previously prepared stock solutions and prepare a fresh one from solid material.
Improper storage of the solid compound.Ensure the solid this compound is stored at -20°C under a nitrogen atmosphere and protected from moisture.
Variability between experimental replicates. Inconsistent age of the prepared JH295 solution.Use the freshly prepared JH295 solution for all replicates in an experiment simultaneously. Avoid using leftover solution from a previous experiment.
Precipitate formation in the stock solution. Use of DMSO that has absorbed moisture.Use a fresh, unopened bottle of anhydrous DMSO to prepare the stock solution.[1]
Exceeding the solubility limit.Do not prepare stock solutions at concentrations higher than the recommended 55 mg/mL in DMSO.[1] Use sonication to aid dissolution if necessary.[1]

Experimental Protocols

Protocol for Preparation of a Fresh 10 mM Stock Solution of this compound
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Dispensing: In a sterile microcentrifuge tube, add the required volume of fresh, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM solution, use the appropriate mass of this compound (molecular weight will vary slightly depending on the degree of hydration; refer to the certificate of analysis) and add DMSO to a final volume of 1 mL.

  • Dissolution: Add the weighed this compound to the DMSO. Vortex briefly and, if necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.

  • Immediate Use: Use the freshly prepared stock solution immediately for your experiments. Do not store for later use.

Protocol for Assessing JH295 Stability in Experimental Media
  • Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO as described above.

  • Dilution: Dilute the stock solution to the final experimental concentration in your cell culture medium.

  • Time Points: Aliquot the diluted solution and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Activity Assay: At each time point, use the incubated JH295 solution to treat your cells and perform your standard activity assay (e.g., Western blot for Nek2 phosphorylation, cell viability assay).

  • Analysis: Compare the activity of JH295 at different time points to determine its stability under your specific experimental conditions.

Quantitative Data Summary

Table 1: Recommended Storage and Handling of this compound

Form Storage Temperature Atmosphere Recommended Duration Solvent for Stock Solution Stock Solution Storage
Solid-20°CNitrogenLong-termAnhydrous DMSONot Recommended (Prepare Fresh)

Table 2: Solubility of JH295

Solvent Maximum Concentration
DMSO55 mg/mL (171.69 mM)[1]

Visual Guides

JH295_Handling_Workflow This compound Handling Workflow cluster_storage Solid Compound Storage cluster_prep Solution Preparation cluster_use Experimental Use storage Store this compound at -20°C under Nitrogen equilibrate Equilibrate vial to Room Temp storage->equilibrate Retrieve for use dissolve Dissolve in fresh, anhydrous DMSO equilibrate->dissolve sonicate Sonicate if necessary dissolve->sonicate use_immediately Use solution immediately dissolve->use_immediately sonicate->use_immediately experiment Perform Experiment use_immediately->experiment

Caption: Workflow for handling solid this compound and preparing fresh solutions.

JH295_Troubleshooting_Logic Troubleshooting Inconsistent JH295 Activity start Inconsistent or low activity observed check_solution_age Was the stock solution prepared fresh? start->check_solution_age fresh_solution Yes check_solution_age->fresh_solution old_solution No check_solution_age->old_solution check_solid_storage Was the solid stored correctly? (-20°C, under Nitrogen) fresh_solution->check_solid_storage prepare_fresh Prepare a fresh stock solution and repeat the experiment old_solution->prepare_fresh correct_storage Yes check_solid_storage->correct_storage incorrect_storage No check_solid_storage->incorrect_storage investigate_media Investigate potential interactions with experimental media correct_storage->investigate_media replace_compound Consider ordering a new batch of the compound incorrect_storage->replace_compound

Caption: A logical guide to troubleshooting inconsistent experimental results with JH295.

References

Technical Support Center: JH295 Hydrate in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using JH295 hydrate in kinase assays.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I seeing inconsistent IC50 values for this compound in my kinase assay?

Potential Causes:

  • Compound Instability: The non-hydrated form of JH295 is known to be unstable in solution.[1] It is recommended to always prepare fresh solutions before use.[1]

  • Variability in Pre-incubation Time: As an irreversible inhibitor, the IC50 value of JH295 is time-dependent.[2] Inconsistent pre-incubation times of the inhibitor with the kinase before initiating the reaction will lead to variable results.

  • Solvent Effects: The concentration of the solvent (e.g., DMSO) can impact kinase activity and compound solubility.[3]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO immediately before each experiment.[1] Avoid using previously frozen and thawed solutions.

  • Standardize Pre-incubation Time: Establish and strictly adhere to a fixed pre-incubation time for this compound with the Nek2 enzyme before adding ATP to start the kinase reaction.

  • Control Solvent Concentration: Ensure the final concentration of the solvent is consistent across all wells of your assay plate and is at a level that does not affect enzyme activity.[3]

  • Verify Compound Integrity: If problems persist, consider obtaining a fresh batch of the compound to rule out degradation of the stock material.

Question 2: The observed potency of this compound is significantly lower than the reported IC50 of ~770 nM.

Potential Causes:

  • Compound Degradation: As mentioned, JH295 can be unstable in solution.[1] If the solution is not freshly prepared, the actual concentration of the active inhibitor may be lower than calculated.

  • High ATP Concentration: In competitive kinase assays, a high concentration of ATP can compete with the inhibitor for binding to the kinase, leading to an apparent decrease in potency.[4]

  • Suboptimal Assay Conditions: Factors such as incorrect buffer pH, temperature, or the presence of interfering substances can negatively impact the inhibitor's effectiveness.[3]

  • Use of Mutant Kinase: JH295's mechanism of action is dependent on the presence of Cys22 in Nek2.[5] If you are using a Nek2 mutant where this cysteine is altered (e.g., C22V), the inhibitor will show little to no effect.[5]

Troubleshooting Steps:

  • Fresh Compound Preparation: Reiterate the importance of preparing fresh solutions of this compound for each experiment.[1]

  • Optimize ATP Concentration: Determine the Michaelis-Menten constant (Km) for ATP in your assay system and use an ATP concentration at or below the Km value.

  • Review Assay Protocol: Double-check all assay parameters, including buffer composition, pH, temperature, and incubation times, to ensure they are optimal for Nek2 kinase activity.

  • Confirm Kinase Construct: Verify the sequence of your Nek2 kinase construct to ensure it contains the wild-type Cys22 residue required for JH295 binding.[5]

Question 3: I am observing a high background signal or false positives/negatives in my luminescence-based kinase assay.

Potential Causes:

  • Compound Interference: Some compounds can directly interfere with the assay's detection system. For instance, they might absorb or scatter light in fluorescence-based assays or inhibit the luciferase enzyme in luminescence-based assays like ADP-Glo.[3][6]

  • Well-to-Well Crosstalk: A strong luminescent signal in one well can bleed over into adjacent wells, especially in opaque white plates, leading to artificially high readings in those wells.[7][8]

  • Contaminated Reagents: Impurities in assay reagents, such as ADP contamination in the ATP stock, can lead to a high background signal in luminescence-based assays that measure ADP production.[6]

Troubleshooting Steps:

  • Run an Inhibitor-Only Control: To check for assay interference, run a control plate with this compound and all assay components except the kinase enzyme. This will reveal if the compound itself affects the readout.

  • Optimize Plate Layout: When designing your plate layout, avoid placing very high and very low signal wells directly adjacent to each other to minimize crosstalk.[7] Consider using black or light-grey microplates, which can reduce light leakage compared to white plates.[8]

  • Use High-Purity Reagents: Utilize high-purity ATP and other reagents to minimize background signal.[6]

  • Consider Alternative Assay Formats: If compound interference is a persistent issue, consider switching to a different assay format, such as a radiometric assay or a fluorescence polarization assay using a far-red tracer, which can be less prone to certain types of interference.[9]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[5] It functions by forming a covalent bond with a specific cysteine residue (Cys22) in the ATP-binding pocket of Nek2, thereby irreversibly inactivating the enzyme.[5]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for Nek2. It has been shown to be inactive against other mitotic kinases such as Cdk1, Aurora B, and Plk1.[5][10]

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent for this compound is DMSO.[1]

Q4: What are the storage conditions for this compound?

A4: this compound powder should be stored at -20°C for up to 3 years.[5] In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5] However, it is strongly recommended to use freshly prepared solutions.[1]

Q5: Is this compound suitable for cell-based assays?

A5: Yes, JH295 has been shown to be active in cell-based assays, inhibiting endogenous Nek2 in human cell lines.[2][11]

Quantitative Data Summary

ParameterValueReference
Target NIMA-related kinase 2 (Nek2)[5]
IC50 (biochemical) ~770 nM[5]
IC50 (cellular) ~1.3 µM (in RPMI7951 cells)[1]
Mechanism of Action Irreversible, covalent modification of Cys22[5]
Solubility in DMSO 55 mg/mL (171.69 mM)[1]

Experimental Protocols

Protocol: In Vitro Nek2 Kinase Assay using ADP-Glo™

This protocol is a general guideline for determining the inhibitory activity of this compound against Nek2 kinase using a luminescence-based assay.

Materials:

  • Recombinant human Nek2 kinase

  • Myelin basic protein (MBP) as a substrate

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. Remember to prepare a DMSO-only control.

  • Kinase Reaction Setup:

    • Add the diluted this compound or DMSO control to the wells of the assay plate.

    • Add the Nek2 enzyme to each well and mix gently.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the irreversible inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a solution of substrate (MBP) and ATP in the kinase assay buffer.

    • Add the substrate/ATP mixture to each well to start the kinase reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Nek2_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Nek2 Regulation G2/M_Transition G2/M Transition Nek2 Nek2 Kinase G2/M_Transition->Nek2 Activates C-Nap1 C-Nap1 Nek2->C-Nap1 Phosphorylates Rootletin Rootletin Nek2->Rootletin Phosphorylates JH295 This compound JH295->Nek2 Inhibits (irreversible) Centrosome_Separation Centrosome Separation C-Nap1->Centrosome_Separation Rootletin->Centrosome_Separation Mitosis Mitosis Centrosome_Separation->Mitosis

Caption: Simplified signaling pathway of Nek2 kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (JH295, Nek2, ATP, Substrate) Start->Prepare_Reagents Dispense_Inhibitor Dispense JH295/Control to Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Nek2 Enzyme Dispense_Inhibitor->Add_Kinase Pre_incubation Pre-incubate Add_Kinase->Pre_incubation Initiate_Reaction Add ATP/Substrate Mix Pre_incubation->Initiate_Reaction Kinase_Reaction Incubate (Kinase Reaction) Initiate_Reaction->Kinase_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) Kinase_Reaction->Stop_Reaction Develop_Signal Develop Luminescent Signal (Add Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate Read Luminescence Develop_Signal->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a Nek2 kinase assay.

Troubleshooting_Tree Inconsistent_Results Inconsistent Results? Low_Potency Lower than Expected Potency? Inconsistent_Results->Low_Potency No Check_Freshness Using freshly prepared JH295 solution? Inconsistent_Results->Check_Freshness Yes High_Background High Background Signal? Low_Potency->High_Background No Check_ATP ATP concentration > Km? Low_Potency->Check_ATP Yes Interference_Control Run inhibitor-only control? High_Background->Interference_Control Yes Standardize_Time Standardized pre-incubation time? Check_Freshness->Standardize_Time Yes Solution_Freshness Action: Prepare fresh JH295 solution for each use. Check_Freshness->Solution_Freshness No Standardize_Time->Low_Potency Yes Time_Standardization Action: Standardize pre-incubation time for all experiments. Standardize_Time->Time_Standardization No Check_Kinase Using WT Nek2 (Cys22)? Check_ATP->Check_Kinase No Optimize_ATP Action: Lower ATP concentration to ≤ Km. Check_ATP->Optimize_ATP Yes Check_Kinase->High_Background Yes Verify_Kinase Action: Confirm kinase construct sequence. Check_Kinase->Verify_Kinase No Check_Crosstalk Optimized plate layout? Interference_Control->Check_Crosstalk No Run_Control Action: Perform control experiment without kinase to check interference. Interference_Control->Run_Control Yes Optimize_Layout Action: Separate high/low signal wells to minimize crosstalk. Check_Crosstalk->Optimize_Layout No

Caption: Troubleshooting decision tree for this compound assays.

References

how to prepare fresh solutions of JH295 hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the preparation and handling of fresh solutions of JH295 hydrate, a potent and irreversible Nek2 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2), with an IC50 of 770 nM in biochemical assays.[1][2] It functions by irreversibly alkylating the Cys22 residue of the Nek2 kinase.[1][3] In cellular assays, it has been shown to inhibit wild-type Nek2 with an IC50 of approximately 1.3 μM.[1][4][5] The compound is also referred to as oxindole propynamide 16.[3][6]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for creating stock solutions of this compound is Dimethyl sulfoxide (DMSO).

Q3: How should I prepare a stock solution of this compound?

A3: A detailed, step-by-step protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is crucial to ensure the solid powder is completely dissolved to achieve the desired concentration.

Q4: How stable are solutions of this compound?

A4: Solutions of this compound are unstable and it is strongly recommended to use freshly prepared solutions for experiments.[4] The propynamide structure of JH295 has a half-life of approximately 60 minutes in the presence of 10 mM β-mercaptoethanol, indicating its reactivity.[3]

Q5: What are the correct storage conditions for the solid compound and prepared solutions?

A5: The solid, powdered form of this compound should be stored at -20°C. Once a stock solution is prepared, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[5]

Q6: I noticed precipitation in my stock solution after thawing. What should I do?

A6: If you observe precipitation after removing the stock solution from the freezer, you can gently warm the vial to room temperature and vortex or sonicate until the precipitate is fully redissolved. Always ensure the solution is clear before making further dilutions.

Q7: My this compound solution has changed color. Is it still usable?

A7: The solid form of this compound is a yellow to orange powder.[5] A significant change in the color of the solution may indicate chemical degradation. Given the compound's instability in solution, it is best to discard the discolored solution and prepare a fresh one to ensure the integrity of your experimental results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve. 1. Incorrect solvent used.2. Insufficient mixing.3. Solution is supersaturated.1. Ensure you are using high-purity DMSO.2. Vortex or sonicate the solution for several minutes. Gentle warming can also aid dissolution.3. Re-calculate your dilutions to ensure you have not exceeded the maximum solubility (see table below).
Inconsistent experimental results. 1. Degradation of the compound.2. Inaccurate concentration.1. Always prepare solutions fresh before each experiment.[4] Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles.[5]2. Verify all calculations and ensure the solid was weighed accurately and fully dissolved.
No observable biological activity. 1. Inactive compound due to degradation.2. Incorrect dosage or concentration.1. Prepare a fresh stock solution from the solid powder immediately before the experiment.2. Review the literature for effective concentrations in your specific cell line or assay. JH295 has been used in RPMI7951 cells at concentrations ranging from 0.08-20 μM.[1][4]

Quantitative Data Summary

ParameterValueSource
Appearance Yellow to orange solid powder[5]
Molecular Weight (non-hydrate) 320.35 g/mol
IC50 (Biochemical) 770 nM[1][2]
IC50 (Cellular, RPMI7951 cells) ~1.3 µM[1][4][5]
Max Solubility in DMSO 32.03 mg/mL (100 mM)

Note: The molecular weight may vary slightly between batches due to the degree of hydration. This will affect the solvent volumes required to prepare stock solutions.

Experimental Protocols

Methodology: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous/biotechnology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Safety First: Perform all steps in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.320 mg (using the non-hydrate MW of 320.35 for calculation).

    • Calculation: Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass = 0.010 mol/L x 0.001 L x 320.35 g/mol x 1000 = 3.2035 mg for 1 mL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonicate the vial for 5-10 minutes until the solution is clear and free of particulates.

  • Storage: For immediate use, proceed with dilutions. For storage, aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C.[5]

Visualized Workflow

G cluster_prep This compound Solution Preparation start Start: Equilibrate This compound to RT weigh Weigh Solid This compound start->weigh add_solvent Add Anhydrous DMSO to Weighed Solid weigh->add_solvent dissolve Vortex and/or Sonicate Until Fully Dissolved add_solvent->dissolve check Visually Inspect for Particulates dissolve->check check->dissolve Not Clear aliquot Aliquot into Single-Use Vials check->aliquot Clear store Store Aliquots at -20°C or -80°C aliquot->store end Ready for Use aliquot->end

Caption: Workflow for preparing a fresh stock solution of this compound.

References

addressing off-target effects of JH295 hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JH295 hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential concerns regarding its off-target effects through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3][4][5] Its mechanism of action involves the alkylation of a specific cysteine residue, Cys22, located near the glycine-rich loop of Nek2.[1][4] This covalent modification leads to the irreversible inactivation of the kinase.

Q2: How selective is this compound for Nek2?

This compound has demonstrated high selectivity for Nek2. Studies have shown that it does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1 at concentrations effective for Nek2 inhibition.[1][3][4][5]

Q3: I am observing unexpected phenotypes in my experiment. Could these be due to off-target effects of this compound?

While this compound is highly selective, it is crucial to include proper controls in your experiments to rule out potential off-target effects. Unexpected phenotypes could arise from a variety of factors, including cellular context, experimental conditions, or previously uncharacterized off-targets. We recommend following the troubleshooting guide below to investigate unexpected results.

Q4: What are the recommended working concentrations for this compound?

The effective concentration of this compound can vary depending on the cell type and experimental setup. The reported IC50 for Nek2 in biochemical assays is 770 nM.[1][3][5] For cell-based assays, the IC50 for wild-type Nek2 has been reported to be approximately 1.3 µM to 1.6 µM.[1][5] We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.

Q5: Is this compound stable in solution?

This compound is known to be unstable in solutions. It is strongly recommended to prepare fresh solutions for each experiment to ensure consistent activity.[3]

Troubleshooting Guide: Addressing Potential Off-Target Effects

If you are encountering unexpected results or are concerned about potential off-target effects, follow these troubleshooting steps:

Issue Recommended Action Rationale
Unexpected Phenotype Observed 1. Perform a Dose-Response Curve: Test a range of this compound concentrations to see if the phenotype is dose-dependent. 2. Include a Negative Control Compound: Use a structurally similar but non-electrophilic analog of JH295 that cannot form a covalent bond with Cys22.[4] 3. Use a C22V Nek2 Mutant: If possible, express a C22V mutant of Nek2 in your cell line. This mutant should be resistant to inhibition by this compound.[1][4]A dose-dependent effect is more likely to be on-target. A negative control compound that does not cause the same phenotype helps to confirm that the effect is due to the specific chemical properties of JH295. The C22V mutant directly tests if the observed effect is mediated through Nek2 inhibition.
Inconsistent Results Between Experiments 1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment.[3] 2. Standardize Experimental Conditions: Ensure consistent cell density, passage number, and treatment duration.The instability of this compound in solution can lead to variability if solutions are reused. Consistent experimental parameters are crucial for reproducibility.
No Effect Observed 1. Verify Compound Activity: Test the activity of your this compound stock in a validated Nek2 kinase assay. 2. Increase Concentration/Incubation Time: The compound may not be reaching its target at a sufficient concentration or for a long enough duration in your specific system.This will confirm that the compound itself is active. Cellular uptake and target engagement can vary between cell lines.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

Parameter Value Assay Type Reference
IC50 (Nek2) 770 nMBiochemical Assay[1][3][5]
IC50 (Cellular WT Nek2) ~1.3 µMRPMI7951 cells[1]
IC50 (Cellular WT Nek2) 1.6 µMIP Kinase Assay[5]
IC50 (Cdk1/CycB) >20 µMBiochemical Assay[5]

Experimental Protocols

Protocol 1: Cellular Nek2 Inhibition Assay

  • Cell Culture: Plate cells (e.g., A549 or RPMI7951) at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of freshly prepared this compound for the desired duration (e.g., 45 minutes).[1][4]

  • Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate cell lysates with an anti-Nek2 antibody to immunoprecipitate endogenous Nek2.

  • In Vitro Kinase Assay: Perform an in vitro kinase assay using the immunoprecipitated Nek2 and a suitable substrate (e.g., myelin basic protein) in the presence of radiolabeled ATP.

  • Analysis: Measure the incorporation of the radiolabel to determine Nek2 kinase activity.

Protocol 2: Control Experiment Using C22V Nek2 Mutant

  • Cell Line Generation: Generate a stable cell line expressing a C22V mutant of Nek2.[4]

  • Compound Treatment: Treat both the wild-type and C22V Nek2 expressing cell lines with this compound.

  • Phenotypic Analysis: Analyze the phenotype of interest in both cell lines. The phenotype should be significantly attenuated or absent in the C22V Nek2 mutant cell line if it is an on-target effect.

  • Biochemical Analysis: Perform a cellular Nek2 inhibition assay (as described in Protocol 1) on both cell lines to confirm that the C22V mutant is resistant to this compound.[1]

Visualizations

JH295_Mechanism_of_Action cluster_nek2 Nek2 Kinase atp_binding ATP Binding Site inactive_nek2 Inactive Nek2 cys22 Cys22 cys22->inactive_nek2 Conformational Change & Inactivation jh295 This compound jh295->cys22 Irreversible Alkylation

Caption: Mechanism of action of this compound on Nek2.

Troubleshooting_Workflow start Unexpected Phenotype Observed with JH295 dose_response Perform Dose-Response Experiment start->dose_response is_dose_dependent Is the effect dose-dependent? dose_response->is_dose_dependent negative_control Test Non-Electrophilic Analog (Negative Control) is_dose_dependent->negative_control Yes off_target Phenotype is Likely Off-Target is_dose_dependent->off_target No phenotype_present Does the negative control show the same phenotype? negative_control->phenotype_present c22v_mutant Test in C22V Nek2 Mutant Cell Line phenotype_present->c22v_mutant No phenotype_present->off_target Yes phenotype_rescued Is the phenotype rescued in the C22v mutant? c22v_mutant->phenotype_rescued on_target Phenotype is Likely On-Target (Nek2-mediated) phenotype_rescued->on_target Yes phenotype_rescued->off_target No

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: JH295 Hydrate In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with JH295 hydrate in animal studies. Given the absence of specific in vivo toxicity data for this compound in publicly available literature, this guide is based on general principles of preclinical toxicology for novel kinase inhibitors and formulation strategies to mitigate adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2).[1] Its mechanism of action involves the alkylation of a specific cysteine residue (Cys22) on the Nek2 protein, leading to its inactivation.[1] Nek2 is a kinase involved in cell cycle regulation, particularly in centrosome separation during mitosis.[2]

Q2: Are there any known in vivo toxicity data for this compound?

A2: As of the latest literature search, there is no publicly available data on the in vivo toxicity of this compound, including LD50 values or specific adverse effect profiles in animal models. Therefore, initial in vivo studies should be approached with caution, starting with dose-range finding studies.

Q3: What are the potential on-target and off-target toxicities of a Nek2 inhibitor like this compound?

A3: Potential on-target toxicities could relate to the inhibition of Nek2 in normal rapidly dividing cells, as Nek2 is involved in cell cycle control.[2] This could manifest as effects on tissues with high cell turnover, such as the gastrointestinal tract or bone marrow. Off-target toxicities are unpredictable without specific data but could involve interactions with other kinases or cellular pathways.

Q4: How can I formulate this compound for in vivo studies to minimize toxicity?

A4: Formulation strategies can significantly impact drug toxicity.[1] For poorly soluble compounds like many kinase inhibitors, using enabling formulations can improve bioavailability and potentially reduce toxicity by avoiding high localized concentrations.[3][4] Consider pharmacokinetic-modulating formulations that aim to reduce the maximum plasma concentration (Cmax) while maintaining the total drug exposure (AUC).[1] This can sometimes mitigate Cmax-related toxicities.[1] Nanosuspensions or amorphous solid dispersions are examples of advanced formulation approaches.[3]

Q5: What are the key considerations when designing an initial in vivo toxicity study for this compound?

A5: For a novel compound with no prior in vivo data, a systematic approach is crucial.[5] Start with a dose-range finding study in a small number of animals to determine the maximum tolerated dose (MTD).[6][7] This is typically a single-dose study where animals are observed for a set period.[7][8] The MTD is the highest dose that does not cause unacceptable toxicity.[6] Based on the MTD, dose levels for subsequent repeated-dose toxicity studies can be selected.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High mortality or severe adverse effects at initial doses - The starting dose is too high.- The formulation is causing acute toxicity (e.g., precipitation, irritation).- The vehicle is toxic.- Re-evaluate the starting dose. Consider using a fraction of the in vitro IC50 as a starting point for in vivo studies.- Optimize the formulation. Ensure the drug is fully solubilized or uniformly suspended. Consider alternative, less toxic vehicles or advanced formulation strategies.[1][3]- Conduct a vehicle-only control group to assess vehicle toxicity.
Poor drug exposure (low AUC) in pharmacokinetic studies - Poor solubility of this compound.- Rapid metabolism or clearance.- Formulation issues leading to poor absorption.- Improve the formulation to enhance solubility and dissolution.[3][4]- Investigate the metabolic stability of this compound in vitro to understand its clearance mechanism.- Consider alternative routes of administration if oral bioavailability is poor.
Observed toxicity does not correlate with expected on-target (Nek2 inhibition) effects - Off-target effects of this compound.- The observed toxicity is related to the formulation or vehicle.- The animal model has a different sensitivity to Nek2 inhibition.- Conduct in vitro kinase profiling to assess the selectivity of this compound against a panel of kinases.- As mentioned, run a vehicle-only control group.- Carefully select the animal species for your studies, considering potential differences in Nek2 biology.[11]
Difficulty in establishing a therapeutic window (efficacy is only seen at toxic doses) - The on-target toxicity is dose-limiting.- The compound has a narrow therapeutic index.- Optimize the dosing regimen. Consider more frequent, lower doses to maintain therapeutic concentrations while minimizing peak-related toxicity.- Explore combination therapies that may allow for a lower, less toxic dose of this compound.

Quantitative Data Summary

Since no specific quantitative toxicity data for this compound is available, the following tables present hypothetical data based on typical preclinical studies for kinase inhibitors. This data is for illustrative purposes only.

Table 1: Hypothetical Acute Toxicity of this compound in Rodents

Species Route of Administration Vehicle Estimated LD50 (mg/kg) Observed Acute Toxicities
MouseOral (gavage)0.5% Methylcellulose> 2000No mortality or significant clinical signs of toxicity
RatIntravenous (bolus)10% DMSO, 40% PEG300, 50% Saline~500Lethargy, piloerection, decreased body weight at doses > 250 mg/kg

Table 2: Hypothetical Dose Levels for a 28-Day Repeated-Dose Toxicity Study in Rats

Group Dose Level (mg/kg/day) Rationale
1 (Control)0 (Vehicle only)To assess vehicle effects
2 (Low Dose)25No Observed Adverse Effect Level (NOAEL) from a preliminary 7-day study
3 (Mid Dose)75Expected to produce minimal to mild, non-life-threatening toxicity
4 (High Dose)200Expected to induce clear toxicity, but not mortality, to identify target organs

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the MTD of this compound following a single administration.[6]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male and female mice (e.g., C57BL/6), 8-10 weeks old

  • Dosing syringes and gavage needles

  • Animal balance

Procedure:

  • Acclimatize animals for at least 5 days before the study.

  • Prepare a series of escalating doses of this compound in the chosen vehicle.

  • Assign animals to dose groups (e.g., n=3-5 per sex per group).[9]

  • Administer a single dose of this compound or vehicle to each animal via the intended route (e.g., oral gavage).

  • Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.[8]

  • Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.[7]

  • The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.[6]

Protocol 2: 28-Day Repeated-Dose Toxicity Study in Rats

Objective: To evaluate the potential toxicity of this compound after daily administration for 28 days.

Materials:

  • This compound

  • Vehicle

  • Male and female rats (e.g., Sprague-Dawley), 6-8 weeks old

  • Equipment for dosing, blood collection, and clinical pathology analysis

Procedure:

  • Based on the MTD study, select at least three dose levels (low, mid, high) and a control group.[9]

  • Assign an equal number of male and female rats to each group (e.g., n=10 per sex per group).[9]

  • Administer this compound or vehicle daily for 28 days.

  • Conduct daily clinical observations and weekly body weight measurements.

  • Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.[9]

  • At the end of the 28-day period, euthanize the animals and perform a full necropsy.

  • Collect and preserve organs for histopathological examination.

  • A recovery group may be included to assess the reversibility of any observed toxicities.[11]

Visualizations

experimental_workflow cluster_preclinical Preclinical Workflow for this compound in_vitro In Vitro Studies (IC50, Selectivity) formulation Formulation Development (Solubility, Stability) in_vitro->formulation mtd_study Single-Dose MTD Study (e.g., in Mice) formulation->mtd_study repeated_dose Repeated-Dose Toxicity Study (e.g., 28-day in Rats) mtd_study->repeated_dose pk_pd Pharmacokinetics/ Pharmacodynamics repeated_dose->pk_pd efficacy Efficacy Studies (in relevant cancer models) pk_pd->efficacy decision Go/No-Go Decision for Further Development efficacy->decision

Caption: Generalized preclinical development workflow for this compound.

nek2_signaling_pathway cluster_pathway Simplified Nek2 Signaling and Inhibition JH295 This compound Nek2 Nek2 Kinase JH295->Nek2 Inhibits Centrosome Centrosome Separation Nek2->Centrosome Wnt_beta_catenin Wnt/β-catenin Pathway Nek2->Wnt_beta_catenin PI3K_Akt PI3K/Akt Pathway Nek2->PI3K_Akt Proliferation Cell Proliferation & Survival Wnt_beta_catenin->Proliferation Drug_Resistance Drug Resistance Wnt_beta_catenin->Drug_Resistance PI3K_Akt->Proliferation PI3K_Akt->Drug_Resistance

Caption: this compound inhibits Nek2, affecting downstream pathways.

References

Technical Support Center: Improving the Efficiency of Hydrate Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of their click chemistry experiments. The following sections address common issues and provide detailed protocols and visualizations to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is click chemistry and why is it used in drug development?

A1: Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for reliably joining molecular building blocks.[1][2][3] In drug development, it is frequently used for bioconjugation, such as attaching drugs to antibodies or labeling biomolecules for imaging and tracking, due to its efficiency and biocompatibility.[4][5][6]

Q2: What are the main types of azide-alkyne click chemistry?

A2: The two primary types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] CuAAC requires a copper catalyst, while SPAAC utilizes strained cyclooctynes that react with azides without a catalyst, which can be advantageous for in vivo applications to avoid copper toxicity.[6][7][8]

Q3: What are the key factors that influence the rate of a click reaction?

A3: Several factors can affect the reaction rate, including the concentration of reactants, temperature, the choice of solvent, and the presence and concentration of a catalyst (for CuAAC).[9][10][11] For SPAAC, the structure and strain of the cyclooctyne are critical determinants of the reaction speed.[7]

Q4: How can I monitor the progress of my click chemistry reaction?

A4: Reaction progress can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is often used for small molecules. For larger biomolecules, techniques like SDS-PAGE with fluorescent labeling, mass spectrometry (MS), or high-performance liquid chromatography (HPLC) are commonly employed to track the formation of the desired conjugate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (Cu(I) oxidized to Cu(II))Use a fresh solution of the reducing agent (e.g., sodium ascorbate) and ensure the copper source is appropriately prepared. Consider using a stabilizing ligand like THPTA or TBTA.[12][13]
Low reactant concentrationIncrease the concentration of one or both reactants. Click reactions are typically second-order, meaning the rate is dependent on the concentration of both the azide and the alkyne.
Steric hindrance around the azide or alkyneIf possible, redesign the reactants to have the azide or alkyne in a more accessible position.
Inefficient stirring or mixingEnsure the reaction mixture is being stirred or agitated adequately to maximize the collision frequency of the reactants.
High Background or Non-Specific Labeling Aggregation of labeling reagentDecrease the concentration of the azide or alkyne detection reagent. Titration may be necessary to find the optimal concentration.[14]
Thiol interference in cellular environmentsPre-treat cells with a low concentration of hydrogen peroxide to block thiol groups, which can sometimes react non-specifically.[15]
Contaminants in the reaction mixturePurify the reactants before use to remove any impurities that might interfere with the reaction.
Slow Reaction Rate Suboptimal temperatureWhile most click reactions proceed at room temperature, gently warming the reaction mixture may increase the rate. However, be cautious as this can also lead to degradation of sensitive biomolecules.[11]
Inappropriate solventThe choice of solvent can influence reaction rates. For CuAAC, aqueous buffers, often with co-solvents like DMSO or t-BuOH, are common. Ensure the solvent system fully solubilizes all reactants.[8]
For SPAAC, low ring strain in the cyclooctyneUse a more reactive cyclooctyne derivative. The reactivity is directly related to the degree of ring strain.[7]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and may require optimization for specific applications.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended for biological samples)

  • Solvent (e.g., PBS, water, DMSO/water mixture)

Procedure:

  • Prepare Stock Solutions:

    • 100 mM CuSO₄ in water.

    • 200 mM THPTA in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

    • 10 mM azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • 10 mM alkyne-containing molecule in a suitable solvent.

  • Catalyst Preparation:

    • In a microfuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it incubate for a few minutes. This pre-complexation helps maintain the copper in its active Cu(I) state and improves biocompatibility.[13]

  • Reaction Assembly:

    • In a separate reaction tube, add the alkyne-containing molecule.

    • Add an excess of the azide-containing molecule (e.g., 4-50 equivalents).[12]

    • Add the prepared THPTA/CuSO₄ complex.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30-60 minutes.[12] Protect from light if using fluorescent dyes. The reaction time may need to be optimized.

  • Purification:

    • Purify the product using an appropriate method, such as ethanol precipitation for oligonucleotides or chromatography for other molecules.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, THPTA, Ascorbate) prep_catalyst Prepare Catalyst Complex (CuSO4 + THPTA) prep_reagents->prep_catalyst mix_reactants Combine Reactants (Alkyne, Azide, Catalyst) prep_catalyst->mix_reactants initiate Initiate Reaction (Add Sodium Ascorbate) mix_reactants->initiate incubate Incubate (Room Temperature) initiate->incubate purify Purify Product incubate->purify analyze Analyze Product (e.g., HPLC, MS) purify->analyze

Caption: A typical experimental workflow for a copper-catalyzed click chemistry reaction.

Troubleshooting_Logic start Low Product Yield? check_catalyst Is the catalyst active? (Fresh reducing agent, ligand used?) start->check_catalyst Yes check_concentration Are reactant concentrations sufficient? check_catalyst->check_concentration Yes solution_catalyst Solution: Prepare fresh catalyst/reducing agent. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? (Temperature, solvent, mixing) check_concentration->check_conditions Yes solution_concentration Solution: Increase reactant concentrations. check_concentration->solution_concentration No solution_conditions Solution: Optimize temperature and solvent. check_conditions->solution_conditions No success Problem Solved solution_catalyst->success solution_concentration->success solution_conditions->success

Caption: A logical diagram for troubleshooting low yield in click chemistry reactions.

References

dealing with JH295 hydrate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JH295. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting common issues related to JH295 hydrate precipitation in experimental media.

Troubleshooting Guide

This guide addresses specific issues you may encounter with JH295 precipitation during your experiments.

Issue 1: Immediate Precipitation of JH295 Upon Addition to Media

Question: I dissolved JH295 in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is common for hydrophobic compounds like JH295 when a concentrated DMSO stock is diluted into an aqueous solution like cell culture media.[1] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.[1][2]

Here are the potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of JH295 in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It's crucial to first determine the maximum soluble concentration of JH295 in your specific medium.[1]
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent shift, leading to precipitation.[1][3]Perform a stepwise or serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed media before adding it to the final volume.[1][2] Adding the compound dropwise while gently vortexing can also help.[1]
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation.Always use pre-warmed (e.g., 37°C) cell culture media for preparing your working solutions.[1][4]
Media Composition Components in the media, such as salts and proteins, can interact with JH295 and affect its solubility.[4] The presence of serum, with proteins like albumin, can sometimes increase the apparent solubility of hydrophobic compounds.[2]Test solubility in different media formulations. If using serum-free media, be aware that precipitation might be more likely.
Issue 2: JH295 Precipitates Over Time in the Incubator

Question: My JH295 solution was initially clear, but after a few hours in the incubator, I observed a precipitate. What is happening?

Answer: Delayed precipitation can occur due to several factors related to the incubator's environment and the compound's stability.

Potential CauseExplanationRecommended Solution
Temperature and pH Shifts The incubator environment (e.g., 37°C, 5% CO2) can alter the temperature and pH of the media, which can affect the long-term solubility of JH295.[4]Ensure your media is properly buffered for the CO2 concentration in your incubator. Minimize the time culture vessels are outside the incubator to avoid temperature fluctuations.[1]
Media Evaporation Over long-term experiments, media evaporation can increase the concentration of all components, including JH295, potentially exceeding its solubility limit.[1]Use humidified incubators and consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1]
Compound Instability JH295 itself may not be stable in the aqueous media at 37°C over extended periods, leading to degradation and precipitation.Conduct a time-course stability study of JH295 in your media to determine how long it remains in solution under your experimental conditions.
Issue 3: Precipitate Observed After Thawing a Frozen Stock Solution

Question: I noticed a precipitate in my JH295 DMSO stock solution after thawing it. Is it still usable?

Answer: Precipitation in a frozen stock solution can occur if the compound has poor solubility at low temperatures or if it came out of solution during the freeze-thaw cycle.[4]

Potential CauseExplanationRecommended Solution
Poor Low-Temperature Solubility JH295 may have limited solubility in DMSO at -20°C or -80°C, causing it to precipitate during storage.Before use, gently warm the stock solution to 37°C and vortex or sonicate briefly to redissolve the compound completely.[3][4]
Repeated Freeze-Thaw Cycles Multiple freeze-thaw cycles can degrade the compound or promote precipitation.[3][5]Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO my cells can tolerate?

A1: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but the ideal concentration is below 0.1% to minimize off-target effects.[3] It is essential to include a vehicle control (media with the same final DMSO concentration without JH295) in your experiments to account for any effects of the solvent itself.

Q2: How can I determine the maximum soluble concentration of JH295 in my specific cell culture medium?

A2: You can perform a solubility test. Prepare a serial dilution of your JH295 stock solution in your pre-warmed cell culture medium. Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and observe them for any signs of precipitation at different time points (e.g., 0, 2, 6, and 24 hours).[1] The highest concentration that remains clear is the maximum working soluble concentration. For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength like 600 nm, where an increase in absorbance would indicate scattering from a precipitate.[1]

Q3: Can I use other solvents besides DMSO to prepare my stock solution?

A3: While DMSO is a common choice for poorly soluble compounds, other organic solvents like ethanol or dimethylformamide (DMF) can be used.[6] However, you must consider the compatibility of the solvent with your experimental system and the potential for cytotoxicity. If you choose an alternative solvent, it is crucial to perform a new solubility and vehicle control study.

Q4: What should I do if I see a precipitate in my cell culture wells?

A4: The presence of a precipitate can significantly impact your experimental results by altering the effective concentration of JH295 and potentially causing cytotoxicity.[7] It is recommended to discard the experiment and re-optimize your protocol to prevent precipitation. This may involve lowering the working concentration of JH295 or modifying the solution preparation method.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of JH295

Objective: To find the highest concentration of JH295 that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • JH295 powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve JH295 in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved, using gentle warming or brief sonication if necessary.[2]

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of 2-fold dilutions of the JH295 stock solution in the pre-warmed medium. For example, start with a 1:100 dilution of your stock and serially dilute from there. Include a vehicle control (medium with the same amount of DMSO as the highest concentration).

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at various time points (e.g., immediately, 1, 4, and 24 hours).[4]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under these conditions.[1]

Protocol 2: Preparing a Working Solution of JH295 using Stepwise Dilution

Objective: To prepare a clear, precipitate-free working solution of JH295 in cell culture medium.

Materials:

  • High-concentration stock solution of JH295 in DMSO

  • Complete cell culture medium

  • Sterile tubes

Procedure:

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[1]

  • Prepare Intermediate Dilution: In a sterile tube, first dilute the high-concentration DMSO stock into a small volume of the pre-warmed medium (e.g., dilute a 50 mM stock 1:10 to get a 5 mM intermediate solution). Vortex gently.[2]

  • Prepare Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed medium to achieve your desired final concentration. For example, add 2 µL of the 5 mM intermediate solution to 998 µL of medium to get a final concentration of 10 µM.

  • Mix and Use: Gently mix the final solution and visually inspect for any precipitation before adding it to your cells. Use the freshly prepared solution immediately.

Visualizations

Troubleshooting JH295 Precipitation

G start Start: Preparing JH295 Solution precipitate_immediate Precipitate forms immediately? start->precipitate_immediate check_concentration Is final concentration > known solubility limit? precipitate_immediate->check_concentration Yes incubate Add to cells and incubate precipitate_immediate->incubate No lower_concentration Action: Lower final concentration. Determine max soluble concentration. check_concentration->lower_concentration Yes check_dilution Was stock added directly to final volume? check_concentration->check_dilution No lower_concentration->start use_stepwise Action: Use stepwise dilution. Add dropwise while mixing. check_dilution->use_stepwise Yes check_temp Was media pre-warmed to 37°C? check_dilution->check_temp No use_stepwise->start warm_media Action: Always use pre-warmed media. check_temp->warm_media No solution_clear Solution is Clear check_temp->solution_clear Yes warm_media->start precipitate_later Precipitate forms over time? incubate->precipitate_later check_evaporation Is there evidence of evaporation? precipitate_later->check_evaporation Yes experiment_ok Experiment Proceeds precipitate_later->experiment_ok No prevent_evaporation Action: Use humidified incubator, low-evaporation plates. check_evaporation->prevent_evaporation Yes check_stability Action: Check compound stability in media over time. check_evaporation->check_stability No prevent_evaporation->incubate check_stability->incubate

Caption: A troubleshooting flowchart for addressing JH295 precipitation issues.

Experimental Workflow for Using Poorly Soluble Compounds

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_stock 1. Prepare High Conc. Stock in 100% DMSO solubility_test 2. Determine Max Soluble Concentration in Media prep_stock->solubility_test optimize_protocol 3. Optimize Dilution Protocol (e.g., Stepwise Dilution) solubility_test->optimize_protocol prepare_working 4. Prepare Fresh Working Solution Using Optimized Protocol optimize_protocol->prepare_working add_to_cells 5. Add to Cells (include vehicle control) prepare_working->add_to_cells monitor 6. Monitor for Precipitation During Experiment add_to_cells->monitor analyze 7. Analyze Results monitor->analyze troubleshoot Precipitation Observed? Return to Step 3 analyze->troubleshoot troubleshoot->optimize_protocol Yes

Caption: A standard workflow for handling poorly soluble compounds like JH295.

References

Validation & Comparative

comparing JH295 hydrate to other Nek2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of JH295 Hydrate and Other Nek2 Inhibitors for Researchers

Introduction to Nek2 as a Therapeutic Target

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of mitotic processes, particularly centrosome separation and spindle assembly.[1][2] The dysregulation and overexpression of Nek2 have been linked to genomic instability and aneuploidy, which are hallmarks of cancer.[2] Elevated levels of Nek2 are associated with aggressive cancer phenotypes and poor prognosis in various malignancies, making it a compelling target for the development of anticancer therapies.[2][3] Nek2's involvement extends beyond centrosome function, participating in DNA damage response, spindle assembly checkpoint signaling, and the regulation of oncogenic pathways such as the Wnt/β-catenin and PI3K/Akt pathways.[1][4][5] This guide provides an objective comparison of this compound with other notable Nek2 inhibitors, presenting supporting experimental data to aid researchers and drug development professionals in their evaluation and selection of these compounds.

Comparative Analysis of Nek2 Inhibitors

This compound is a potent, irreversible, and selective inhibitor of Nek2.[6][7] It functions by covalently modifying a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the kinase.[6][8] This mechanism of action provides high selectivity for Nek2 over other mitotic kinases.[6][8] The following tables summarize the in vitro and cellular efficacy of this compound in comparison to other selected Nek2 inhibitors, as well as their kinase selectivity profiles.

Table 1: Efficacy of Nek2 Inhibitors
InhibitorNek2 IC50 (nM)Cell LineCellular Effects / IC50 (µM)Mechanism of Action
This compound 770[2][6]RPMI7951~1.3 (cellular Nek2 inhibition)[2][6]Irreversible, alkylates Cys22[6]
MBM-55S 1[2]MGC-803, HCT-1160.53 (MGC-803), 0.84 (HCT-116)[2]Reversible ATP-competitive
CMP3a 82.74[2]Glioma spheresNot specifiedNot specified
NBI-961 32[2]SUDHL5 (DLBCL)Induces G2/M arrest and apoptosis[2][3]Bifunctional: inhibits kinase and induces proteasomal degradation[3]
T-1101 tosylate Not specifiedPEL cellsReduces cell viability[9]Disrupts Nek2-Hec1 interaction[9]
Table 2: Kinase Selectivity Profile
InhibitorSelectivity Information
This compound Inactive against mitotic kinases Cdk1, Aurora B, or Plk1.[6][8][10]
MBM-55S >20-fold selectivity against most kinases, with exceptions for RSK1 (IC50 = 5.4 nM) and DYRK1a (IC50 = 6.5 nM).[2]
CMP3a Screened against 97 kinases at 15 nM; only YSK4, FLT3-ITDD835V, and FLT3-ITDF691L showed >65% inhibition.[2]
NBI-961 At 15 nM, off-target effects were abolished except for FLT3, which it inhibits with less than ten-fold the potency of Nek2.[2]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of these inhibitors. The following diagrams illustrate the Nek2 signaling pathway and standard workflows for inhibitor evaluation.

Nek2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_nek2 Nek2 Activation cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition Plk1 Plk1 MST2 MST2 Plk1->MST2 phosphorylates PP1 PP1 MST2->PP1 prevents binding Nek2_inactive Inactive Nek2 MST2->Nek2_inactive PP1->Nek2_inactive dephosphorylates Nek2_active Active Nek2 Nek2_inactive->Nek2_active autophosphorylation cNAP1 cNAP1 Nek2_active->cNAP1 phosphorylates Rootletin Rootletin Nek2_active->Rootletin phosphorylates Hec1 Hec1 Nek2_active->Hec1 phosphorylates beta_catenin β-catenin Nek2_active->beta_catenin phosphorylates & stabilizes Centrosome_Separation Centrosome Separation cNAP1->Centrosome_Separation Rootletin->Centrosome_Separation SAC Spindle Assembly Checkpoint Hec1->SAC Proliferation Cell Proliferation beta_catenin->Proliferation JH295 JH295 JH295->Nek2_active irreversibly inhibits T1101 T-1101 T1101->Hec1 disrupts interaction

Caption: Simplified Nek2 signaling pathway and points of intervention by inhibitors.

In_Vitro_Workflow start Start reagents Prepare Reagents: - Recombinant Nek2 Enzyme - Kinase Buffer - Substrate (e.g., MBP) - ATP - Test Inhibitors (e.g., JH295) start->reagents plate Plate Components: Add buffer, enzyme, and inhibitor to 384-well plate reagents->plate incubate1 Pre-incubation (Allows inhibitor to bind to enzyme) plate->incubate1 initiate Initiate Reaction: Add ATP and substrate incubate1->initiate incubate2 Incubate at RT (e.g., 30-60 min) initiate->incubate2 stop Stop Reaction & Detect Signal (e.g., ADP-Glo™ Kinase Assay) incubate2->stop read Read Luminescence/ Fluorescence stop->read analyze Data Analysis: Calculate % inhibition and IC50 values read->analyze end End analyze->end

Caption: General workflow for in vitro evaluation of Nek2 inhibitors.

In_Vivo_Workflow start Start implantation Tumor Cell Implantation (e.g., Subcutaneous injection of cancer cells into immunodeficient mice) start->implantation growth Tumor Growth (Allow tumors to reach a palpable size) implantation->growth randomization Randomization (Divide mice into vehicle control and inhibitor treatment groups) growth->randomization treatment Treatment Administration (e.g., Daily IP injection of JH295 or other inhibitor) randomization->treatment monitoring Monitor Tumor Growth & Body Weight (e.g., Caliper measurements every 2-3 days) treatment->monitoring endpoint Endpoint Reached (Tumor volume limit or study duration) monitoring->endpoint analysis Tumor Excision & Analysis (e.g., Western blot, IHC for biomarkers) endpoint->analysis end End analysis->end

Caption: Typical workflow for in vivo xenograft studies with Nek2 inhibitors.

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of research findings. Below are summaries of key experimental protocols used to characterize Nek2 inhibitors.

In Vitro Nek2 Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

  • Reagent Preparation: Dilute recombinant human Nek2 kinase, substrate (e.g., myelin basic protein), ATP, and test compounds (e.g., JH295) to desired concentrations in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[11]

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO vehicle control, followed by 2 µL of the diluted Nek2 enzyme. Pre-incubate for 15-30 minutes at room temperature.[11]

  • Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Detection: Stop the reaction and measure kinase activity using a detection reagent like ADP-Glo™. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[11]

  • Data Analysis: Record luminescence using a plate reader. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Nek2 Inhibition Assay (Immunoprecipitation-Kinase Assay)

This method assesses the ability of a compound to inhibit endogenous Nek2 activity within a cellular context.

  • Cell Treatment: Culture cells (e.g., A549 or RPMI7951) to 70-80% confluency. Treat the cells with various concentrations of the inhibitor (e.g., JH295) or DMSO for a specified period (e.g., 45 minutes).[6][8]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (IP): Incubate the cell lysates with an anti-Nek2 antibody overnight at 4°C. Add protein A/G-agarose beads to pull down the Nek2-antibody complex.

  • In Vitro Kinase Assay: Wash the immunoprecipitated Nek2 beads extensively. Resuspend the beads in kinase buffer and perform an in vitro kinase assay as described above, using a known Nek2 substrate and radiolabeled ATP ([γ-³²P]ATP).

  • Detection: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect substrate phosphorylation by autoradiography.

  • Data Analysis: Quantify the band intensities to determine the level of Nek2 kinase activity in treated versus control cells and calculate the cellular IC50. This method is particularly useful for confirming the target engagement of irreversible inhibitors, as reversible inhibitors may dissociate during the IP washing steps.[8]

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

  • Cell Seeding: Seed cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of approximately 3,000-5,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the Nek2 inhibitor for a specified duration (e.g., 48-72 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[12]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]

  • Measurement: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell growth inhibition.

Conclusion

This compound is a valuable research tool, offering high selectivity as an irreversible inhibitor of Nek2.[6][8] Its mechanism of action, targeting a non-catalytic cysteine, distinguishes it from many ATP-competitive inhibitors.[8] However, when compared to other compounds like MBM-55S, this compound exhibits lower potency in both biochemical and cellular assays.[2] The choice of inhibitor will ultimately depend on the specific requirements of the experiment. For studies requiring maximal potency, MBM-55S may be preferable, whereas this compound is an excellent choice for investigations where high selectivity and irreversible binding are paramount to dissecting the specific roles of Nek2 kinase activity. Newer generation inhibitors like NBI-961, which induce protein degradation, offer alternative therapeutic strategies that may overcome resistance mechanisms.[3] This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their studies targeting the Nek2 kinase.

References

A Comparative Guide to Nek2 Inhibition: JH295 Hydrate vs. T-1101 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision. This guide provides an objective comparison of two prominent Nek2 inhibitors, JH295 hydrate and T-1101 tosylate, supported by experimental data to inform your research.

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation and spindle assembly.[1][2][3] Its overexpression is linked to tumorigenesis and drug resistance in various cancers, making it a compelling therapeutic target.[4] This guide compares two small molecule inhibitors of Nek2: this compound, a potent and irreversible inhibitor, and T-1101 tosylate, a first-in-class inhibitor of the Hec1/Nek2 interaction currently in clinical trials.[5][6][7]

Mechanism of Action

This compound is a potent, irreversible, and selective inhibitor of Nek2.[5][7][8] Its mechanism involves the alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the kinase.[5][7][9] This covalent modification leads to the inactivation of Nek2's kinase activity.[9]

T-1101 tosylate , on the other hand, functions by disrupting the protein-protein interaction between Nek2 and one of its key substrates, Highly expressed in cancer 1 (Hec1).[10][11][12] The phosphorylation of Hec1 by Nek2 is essential for proper mitotic function, and by preventing this interaction, T-1101 tosylate inhibits the downstream signaling cascade, leading to mitotic arrest and apoptosis.[6][10]

Quantitative Performance Data

The following table summarizes the key quantitative data for this compound and T-1101 tosylate based on published experimental results.

ParameterThis compoundT-1101 Tosylate
Mechanism Irreversible, covalent inhibitor (alkylates Cys22)[5][7]Disrupts Hec1/Nek2 protein-protein interaction[10][11]
IC50 (Biochemical) 770 nM[3][5][7]Not directly reported as a kinase inhibitor
IC50 (Cell-based) ~1.3 µM (inhibition of WT Nek2 in HEK293 cells)[3][5][7]14.8-21.5 nM (antiproliferative activity)[6][11]
GI50 (Cell-based) Not reported15-70 nM (in human liver cancer cells)[11]
Selectivity Inactive against mitotic kinases Cdk1, Aurora B, or Plk1[3][5][7]Inactive toward a panel of kinases and hERG[6][13]
Oral Bioavailability Not reportedGood oral bioavailability (F = 77.4%)[6]
Clinical Stage Preclinical[14]Phase I clinical trials[6][13]

Nek2 Signaling Pathway

The diagram below illustrates the central role of Nek2 in the cell cycle and its regulation. Upstream kinases like Plk1 activate Nek2, which then phosphorylates key substrates to control centrosome separation and spindle assembly.

Nek2_Signaling_Pathway Nek2 Signaling Pathway in Mitosis Plk1 Plk1 MST2 MST2 Plk1->MST2 phosphorylates PP1 PP1 MST2->PP1 inhibits Nek2_inactive Inactive Nek2 PP1->Nek2_inactive dephosphorylates Nek2_active Active Nek2 Nek2_inactive->Nek2_active activation Centrosome_Linker Centrosome Linker Proteins (cNAP1, Rootletin) Nek2_active->Centrosome_Linker phosphorylates Hec1 Hec1 Nek2_active->Hec1 phosphorylates Spindle_Assembly Centrosome Separation & Spindle Assembly Centrosome_Linker->Spindle_Assembly Hec1->Spindle_Assembly JH295 This compound JH295->Nek2_active irreversibly inhibits T1101 T-1101 tosylate T1101->Nek2_active disrupts interaction with Hec1

Caption: Simplified Nek2 signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Assay (for this compound):

This protocol is based on methodologies described for evaluating irreversible inhibitors.[9]

  • Reagents: Purified recombinant Nek2 enzyme, Cdk1/cyclin B (for selectivity screening), appropriate kinase buffer, ATP, and a generic kinase substrate (e.g., myelin basic protein).

  • Procedure:

    • Nek2 enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) to allow for covalent modification.

    • The kinase reaction is initiated by adding ATP and the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody or radioactive ATP ([γ-³²P]ATP) followed by autoradiography.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability/Antiproliferative Assay (for T-1101 tosylate):

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[11]

  • Cell Culture: Human cancer cell lines (e.g., Huh-7 liver cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of T-1101 tosylate for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: The results are normalized to vehicle-treated control cells, and GI50 or IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of Nek2 inhibitors like this compound and T-1101 tosylate.

Inhibitor_Evaluation_Workflow Preclinical Evaluation Workflow for Nek2 Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Kinase Assay (IC50, Ki) selectivity Kinase Panel Screening (Selectivity Profile) biochem_assay->selectivity cell_based Cell-based Assays (Viability, Apoptosis, Cell Cycle) selectivity->cell_based pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cell_based->pk_pd xenograft Tumor Xenograft Models (Efficacy) pk_pd->xenograft toxicity Toxicology Studies xenograft->toxicity

Caption: A standard workflow for preclinical drug discovery.

Summary of Comparison

Both this compound and T-1101 tosylate are effective inhibitors of Nek2 function, but they achieve this through distinct mechanisms, which is reflected in their performance characteristics.

  • This compound is a highly specific, irreversible inhibitor that directly targets the Nek2 kinase activity.[3][5][7] Its strength lies in its potent and covalent mode of action, making it an excellent tool for probing the kinase-dependent functions of Nek2 in a cellular context. However, its development as a therapeutic agent may require further optimization for properties like oral bioavailability.

  • T-1101 tosylate represents a different therapeutic strategy by targeting a protein-protein interaction crucial for Nek2's mitotic role.[10][11] It demonstrates impressive antiproliferative activity at low nanomolar concentrations in various cancer cell lines and possesses good oral bioavailability, which has propelled it into phase I clinical trials.[6][11] This makes it a promising candidate for cancer therapy.

References

Validating the On-Target Effects of JH295 Hydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JH295 hydrate's on-target effects against other NIMA-related kinase 2 (Nek2) inhibitors. The following sections present supporting experimental data, detailed methodologies, and visualizations to facilitate a comprehensive evaluation.

This compound is a potent, irreversible, and selective inhibitor of Nek2, a serine/threonine kinase implicated in the regulation of mitosis.[1][2] Its on-target activity is achieved through the alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of Nek2.[1][2] This covalent modification leads to the inactivation of the kinase. A key validation of its specificity is the observation that JH295 has minimal effect on a C22V mutant of Nek2, confirming its targeted mechanism of action.

Comparative Analysis of Nek2 Inhibitors

To objectively assess the on-target effects of this compound, its performance is compared with a panel of alternative Nek2 inhibitors with varying mechanisms of action. The following tables summarize their in vitro potency and kinase selectivity profiles.

Table 1: In Vitro Potency of Nek2 Inhibitors
Inhibitor Target IC50 (nM) Mechanism of Action
This compoundNek2770Irreversible (covalent)
MBM-17SNek23ATP-competitive
MBM-55SNek21ATP-competitive
CMP3a (NBI-961)Nek232 - 82.74ATP-competitive
INH154Hec1/Nek2 Interaction~120-200 (cellular)Indirect (disrupts protein-protein interaction)
Table 2: Kinase Selectivity Profile of Nek2 Inhibitors
Inhibitor Off-Target Kinase IC50 / % Inhibition Selectivity Notes Reference
This compound Cdk1> 20,000 nM5-fold selective for Nek2 over Cdk1. Inactive against Aurora B and Plk1.[1][2]
Aurora BNot specified[2]
Plk1> 20,000 nM[2]
MBM-55S (analog of MBM-17S) RSK15.4 nMHighly potent against Nek2 with some off-target activity.[3]
DYRK1a6.5 nM[3]
CMP3a (NBI-961) FLT337 nMRelatively selective for Nek2. At 15 nM, off-target effects were minimal, except for FLT3.[4][5]
YSK4, FLT3-ITDD835V, FLT3-ITDF691L>65% inhibition @ 15 nM[5]
INH154 Not applicableNot applicableIndirectly inhibits Nek2 by disrupting its interaction with Hec1.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

In Vitro Nek2 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of Nek2 by measuring the amount of ADP produced.

  • Reagent Preparation : Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. Prepare serial dilutions of this compound and other inhibitors in DMSO.

  • Kinase Reaction : In a 384-well plate, add 1 µL of the inhibitor dilution, 2 µL of recombinant Nek2 enzyme, and 2 µL of a substrate/ATP mix. The final reaction volume is 5 µL.

  • Incubation : Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Detection : Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the Nek2 kinase activity.

  • Data Analysis : Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that verifies the direct binding of an inhibitor to its target protein in a cellular environment.

  • Cell Culture and Treatment : Culture a suitable cell line (e.g., a human cancer cell line with high Nek2 expression) to 80-90% confluency. Treat the cells with this compound or a vehicle control (DMSO) at a desired concentration for 1-2 hours at 37°C.

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis : Lyse the cells by adding a lysis buffer and performing freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis : Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Nek2 protein by Western blotting using a specific anti-Nek2 antibody.

  • Data Analysis : Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Spindle Assembly Checkpoint (SAC) Assay

This assay determines if a compound perturbs the ability of cells to arrest in mitosis in response to spindle damage.

  • Cell Synchronization and Treatment : Seed cells on coverslips and synchronize them in the G2/M phase of the cell cycle using a suitable method (e.g., treatment with a Cdk1 inhibitor). Release the cells from the block and treat with either a vehicle control, this compound, or a positive control that activates the SAC (e.g., an Eg5 inhibitor like Monastrol or a CENP-E inhibitor like GSK923295).[6]

  • Mitotic Arrest Induction : After a defined period, assess the mitotic index by immunofluorescence microscopy. A potent SAC-activating compound will cause a significant increase in the percentage of cells arrested in mitosis.

  • Analysis of Mitotic Progression : In a separate experiment, co-treat cells with a spindle-damaging agent (e.g., nocodazole) and either the vehicle, this compound, or a SAC inhibitor.

  • Data Acquisition : Use live-cell imaging to monitor the duration of mitosis. A compound that overrides the SAC will cause cells to exit mitosis prematurely in the presence of spindle damage. This compound does not affect the duration of mitotic arrest induced by spindle poisons, indicating it does not perturb the spindle assembly checkpoint.[2]

Visualizing On-Target Effects and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Nek2 and the workflows of the described experiments.

Nek2_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis Cdk1 Cdk1 Nek2_inactive Nek2 (inactive) Cdk1->Nek2_inactive Activates Nek2_active Nek2 (active) Nek2_inactive->Nek2_active Activation PP1 PP1 PP1->Nek2_inactive Inhibits C-Nap1_Rootletin C-Nap1/Rootletin Linker Centrosome2 Centrosome 2 Centrosome1 Centrosome 1 Centrosome1->Centrosome2 Linked by C-Nap1_Rootletin_p p-C-Nap1/p-Rootletin Nek2_active->C-Nap1_Rootletin_p Phosphorylates Centrosome_Separation Centrosome Separation C-Nap1_Rootletin_p->Centrosome_Separation Leads to JH295 This compound JH295->Nek2_active Irreversibly Inhibits

Nek2 Signaling Pathway and Inhibition by JH295

Experimental_Workflow cluster_In_Vitro In Vitro Validation cluster_Cellular Cellular Validation Kinase_Assay Nek2 Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 of JH295 Kinase_Assay->IC50_Determination CETSA Cellular Thermal Shift Assay (CETSA) IC50_Determination->CETSA Inform Cellular Studies Selectivity_Panel Kinase Selectivity Panel Off_Target_Effects Assess Off-Target Effects Selectivity_Panel->Off_Target_Effects SAC_Assay Spindle Assembly Checkpoint Assay Off_Target_Effects->SAC_Assay Contextualize Cellular Effects Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Phenotypic_Outcome Evaluate Phenotypic Outcome SAC_Assay->Phenotypic_Outcome

Experimental Workflow for Validating On-Target Effects

References

Confirming Nek2 Inhibition: A Comparison Guide Utilizing the C22V Mutant Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming on-target activity of kinase inhibitors is a critical step. This guide provides a comparative analysis of experimental data and detailed protocols for confirming the inhibition of Nek2, a serine/threonine kinase implicated in cell cycle regulation and oncogenesis. A key tool in this process is the use of a C22V mutant Nek2 as a negative control for irreversible inhibitors that target a non-catalytic cysteine residue (Cys22).

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against wild-type (WT) Nek2 and the drug-resistant C22V mutant. The data clearly demonstrates the dependency of these inhibitors on the Cys22 residue for their potent activity.

Compound IDInhibitor TypeWild-Type Nek2 IC50 (µM)C22V Mutant Nek2 IC50 (µM)Fold Difference (C22V/WT)Reference
Compound 16 (JH295) Oxindole Propynamide~1.3 (in cells)Little to no effect>10[1]
Compound 2 ChloromethylketoneSubmicromolar (in vitro)Significantly less potentHigh[2]
Compound 8 PropynamideSubmicromolar (in vitro)Significantly less potentHigh[2]
Compound 23 2-Arylamino-6-ethynylpurine0.15 (in vitro)3.5 (C22A mutant)23.3[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of similar validation studies.

In Vitro Nek2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and published research.[4]

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified Nek2 kinase.

Materials:

  • Recombinant full-length human Nek2 (WT and C22V mutant)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Nek2 substrate (e.g., a biotinylated peptide)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a multi-well plate, add the diluted test compound, recombinant Nek2 kinase (WT or C22V), and the Nek2 substrate.

  • Initiate the kinase reaction by adding a solution of ATP to a final concentration within the linear range of the assay.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Immunoprecipitation (IP) Kinase Assay

This protocol is designed for assessing the activity of Nek2 from cellular extracts.[1][5]

Objective: To measure the activity of Nek2 immunoprecipitated from cells treated with an inhibitor.

Materials:

  • Cells expressing HA-tagged Nek2 (WT or C22V)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-HA antibody

  • Protein A/G agarose beads

  • Kinase assay buffer

  • [γ-³²P]ATP or non-radioactive ATP and phospho-specific antibodies

  • Nek2 substrate (e.g., β-casein)

  • SDS-PAGE and autoradiography or immunoblotting equipment

Procedure:

  • Treat cells expressing HA-tagged Nek2 (WT or C22V) with the test compound or DMSO for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the cleared lysates with an anti-HA antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer containing the Nek2 substrate and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

  • Quantify the band intensities to determine the level of Nek2 inhibition.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.[6][7][8]

Objective: To assess the cytotoxic or cytostatic effects of a Nek2 inhibitor on cultured cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader capable of measuring absorbance at 570-600 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Nek2_Signaling_Pathway Nek2 Signaling Pathway in Centrosome Separation cluster_upstream Upstream Regulation cluster_nek2 Nek2 Activation cluster_downstream Downstream Effects Plk1 Plk1 Nek2_inactive Nek2 (inactive) Plk1->Nek2_inactive Phosphorylates & Activates Hippo_Pathway Hippo Pathway (Mst2/hSav1) Hippo_Pathway->Nek2_inactive Activates PP1 PP1 Nek2_active Nek2 (active) (Dimerization & Autophosphorylation) PP1->Nek2_active Dephosphorylates & Inactivates Nek2_inactive->Nek2_active C_Nap1 C-Nap1 Nek2_active->C_Nap1 Phosphorylates Rootletin Rootletin Nek2_active->Rootletin Phosphorylates Centrosome_Separation Centrosome Separation C_Nap1->Centrosome_Separation Rootletin->Centrosome_Separation

Caption: A diagram of the Nek2 signaling pathway in centrosome separation.

Experimental_Workflow Experimental Workflow for Confirming Nek2 Inhibition cluster_target_validation Target Validation cluster_cellular_assay Cellular Confirmation cluster_outcome Outcome Inhibitor Nek2 Inhibitor WT_Nek2 Wild-Type Nek2 Inhibitor->WT_Nek2 C22V_Nek2 C22V Mutant Nek2 Inhibitor->C22V_Nek2 In_Vitro_Assay In Vitro Kinase Assay WT_Nek2->In_Vitro_Assay C22V_Nek2->In_Vitro_Assay Cell_Treatment Treat cells expressing WT or C22V Nek2 In_Vitro_Assay->Cell_Treatment IP_Kinase_Assay Immunoprecipitation Kinase Assay Cell_Treatment->IP_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Cell_Viability_Assay Confirmation Confirmation of On-Target Inhibition IP_Kinase_Assay->Confirmation Cell_Viability_Assay->Confirmation

Caption: Workflow for confirming Nek2 inhibition using a C22V mutant.

Logical_Relationship Logical Relationship for C22V Mutant Control Inhibitor Cys22-Targeting Irreversible Inhibitor WT_Nek2 Wild-Type Nek2 (contains Cys22) Inhibitor->WT_Nek2 C22V_Nek2 C22V Mutant Nek2 (lacks Cys22) Inhibitor->C22V_Nek2 Inhibition Potent Inhibition WT_Nek2->Inhibition leads to No_Inhibition No or Weak Inhibition C22V_Nek2->No_Inhibition leads to

Caption: The logical basis for using the Nek2 C22V mutant as a control.

References

A Head-to-Head Comparison: JH295 Hydrate Versus RNAi for Nek2 Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the multifaceted roles of the NIMA-related kinase 2 (Nek2), a critical choice lies in the method employed to diminish its activity. Two prominent techniques have emerged: targeted inhibition with the small molecule JH295 hydrate and gene silencing through RNA interference (RNAi). This guide provides an objective comparison of these methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate approach for their specific research needs.

At a Glance: Performance Comparison

Parameter This compound RNAi (siRNA) References
Mechanism of Action Irreversible covalent binding to Cys22 residue in the ATP-binding pocket of Nek2, inhibiting its kinase activity.Sequence-specific degradation of Nek2 mRNA, leading to reduced protein expression.[1][2][3]
Target Nek2 protein (post-translational)Nek2 mRNA (pre-translational)[1][2][3]
Mode of Action Inhibition of catalytic activityReduction of protein level[1][2][3]
Reversibility IrreversibleTransient (duration depends on cell type and siRNA stability)[1][2]

Table 1: Mechanism of Action

Parameter This compound RNAi (siRNA) References
Biochemical IC50 770 nMNot Applicable[2][4]
Cellular IC50 ~1.3 µM (in RPMI7951 cells)Varies with siRNA sequence, cell type, and transfection efficiency. Effective concentrations are typically in the nanomolar range (e.g., 5-200 nM).[2][5][6]
Typical Working Concentration 0.08 - 20 µM5 - 100 nM[2][5][6]
Time to Effect Rapid (minutes to hours)Slower (24-72 hours required for mRNA and protein depletion)[2][5][6]
Reported Knockdown Efficiency >95% inhibition of kinase activity at 5 µMUp to 90% or greater reduction in protein expression.[1][7]

Table 2: Efficacy and Potency

Parameter This compound RNAi (siRNA) References
On-Target Specificity Highly selective for Nek2. Inactive against other mitotic kinases such as Cdk1, Aurora B, and Plk1.Dependent on the specificity of the siRNA sequence.[1][2][3][8]
Known Off-Target Effects Not extensively documented in publicly available literature, but reported to not perturb bipolar spindle assembly or the spindle assembly checkpoint, suggesting high selectivity. Potential off-targets can be assessed by chemical proteomics.Can induce off-target gene silencing through partial sequence complementarity, particularly in the "seed region" of the siRNA. This can lead to unintended cellular phenotypes.[7][9][10]
Methods for Off-Target Assessment Kinase profiling panels, proteomics-based approaches (e.g., thermal proteome profiling).Transcriptome-wide analysis (e.g., RNA-seq), proteomics, validation with multiple siRNAs targeting different sequences of the same gene.[11][12][13]

Table 3: Specificity and Off-Target Effects

Signaling Pathways and Experimental Workflows

Nek2_Signaling_Pathway cluster_activation Nek2 Activation cluster_downstream Downstream Effects Plk1 Plk1 MST2 MST2 Plk1->MST2 Phosphorylates PP1 PP1 MST2->PP1 Inhibits interaction with Nek2 Nek2_inactive Inactive Nek2 Nek2_active Active Nek2 PP1->Nek2_active Dephosphorylates (inactivates) Nek2_inactive->Nek2_active Autophosphorylation Centrosome_Proteins Centrosome Linker Proteins (e.g., C-Nap1, Rootletin) Nek2_active->Centrosome_Proteins Phosphorylates beta_catenin β-catenin Nek2_active->beta_catenin Phosphorylates & Stabilizes Centrosome_Separation Centrosome Separation Centrosome_Proteins->Centrosome_Separation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Separation->Spindle_Assembly Wnt_Signaling Wnt Signaling Pathway beta_catenin->Wnt_Signaling

Figure 1: Simplified Nek2 Signaling Pathway.

JH295_Workflow Start Start: Culture Cells Prepare_JH295 Prepare this compound Solution (e.g., in DMSO) Start->Prepare_JH295 Treat_Cells Treat Cells with JH295 (e.g., 0.08-20 µM for 45 min) Start->Treat_Cells Prepare_JH295->Treat_Cells Incubate Incubate Treat_Cells->Incubate Analysis Downstream Analysis: - Kinase Assay - Western Blot - Phenotypic Assays Incubate->Analysis

Figure 2: Experimental Workflow for this compound Treatment.

RNAi_Workflow Start Start: Culture Cells to 60-80% Confluency Transfect Transfect Cells with Nek2 siRNA (e.g., 5-100 nM) Start->Transfect Prepare_siRNA Prepare siRNA-Transfection Reagent Complex Prepare_siRNA->Transfect Incubate Incubate (24-72 hours) Transfect->Incubate Analysis Downstream Analysis: - qRT-PCR (mRNA level) - Western Blot (protein level) - Phenotypic Assays Incubate->Analysis

Figure 3: Experimental Workflow for RNAi-mediated Nek2 Knockdown.

Detailed Experimental Protocols

For reproducible and reliable results, adherence to well-defined protocols is paramount. The following sections provide detailed methodologies for the key experiments cited in this guide.

Protocol 1: Inhibition of Cellular Nek2 Kinase Activity using this compound

This protocol is adapted from studies demonstrating the cellular activity of JH295.[7]

Materials:

  • Cell line of interest (e.g., A549 human lung carcinoma cells)

  • Complete cell culture medium

  • This compound (MedChemExpress, HY-116423A)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-Nek2 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Kinase assay buffer

  • ATP (including γ-³²P-ATP for radioactive assays)

  • Substrate for Nek2 (e.g., myelin basic protein)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture: Plate cells and grow to 70-80% confluency.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C. Further dilute in culture medium to the desired final concentrations immediately before use.

  • Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) or DMSO as a vehicle control. A typical treatment duration is 45 minutes to 1 hour.[2]

  • Cell Lysis: After treatment, wash the cells with ice-old PBS and lyse them on ice with lysis buffer.

  • Immunoprecipitation of Nek2:

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with an anti-Nek2 antibody for 2-4 hours at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1-2 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • In Vitro Kinase Assay:

    • Resuspend the beads with the immunoprecipitated Nek2 in kinase assay buffer.

    • Add the Nek2 substrate and ATP (spiked with γ-³²P-ATP).

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Analyze the phosphorylation of the substrate by autoradiography or other appropriate methods.

    • Quantify the band intensities to determine the extent of Nek2 inhibition.

Protocol 2: Nek2 Knockdown using siRNA

This protocol provides a general guideline for siRNA-mediated knockdown of Nek2 in cultured cells.[14][15]

Materials:

  • Cell line of interest

  • Complete cell culture medium (antibiotic-free for transfection)

  • Nek2-specific siRNA and a non-targeting control siRNA (e.g., from Dharmacon, Santa Cruz Biotechnology, or other suppliers)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Reagents for qRT-PCR (RNA extraction kit, reverse transcriptase, qPCR mix)

  • Reagents for Western blotting (lysis buffer, anti-Nek2 antibody, secondary antibody)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.

  • Preparation of siRNA-Lipid Complex:

    • For each well to be transfected, dilute the desired amount of Nek2 siRNA or control siRNA (e.g., to a final concentration of 10-50 nM) in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the siRNA-lipid complexes to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Post-Transfection Incubation:

    • The optimal incubation time after transfection should be determined empirically but is typically between 24 and 72 hours. A 48-hour incubation is often sufficient to observe significant protein knockdown.

  • Assessment of Knockdown Efficiency:

    • qRT-PCR (for mRNA levels): At 24-48 hours post-transfection, extract total RNA from the cells. Synthesize cDNA and perform qPCR using primers specific for Nek2 and a housekeeping gene for normalization.

    • Western Blotting (for protein levels): At 48-72 hours post-transfection, lyse the cells and determine the total protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Nek2 antibody and an antibody for a loading control (e.g., GAPDH or β-actin).

  • Phenotypic Analysis: Perform downstream functional assays to assess the biological consequences of Nek2 knockdown.

Concluding Remarks

References

Cross-Validation of JH295 Hydrate Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor JH295 hydrate with various genetic models for studying the function of NIMA-related kinase 2 (Nek2). The data presented herein is collated from peer-reviewed studies to facilitate an objective evaluation of these research tools.

Introduction to Nek2, this compound, and Genetic Models

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in regulating centrosome separation, spindle formation, and cilia disassembly.[1][2] Its overexpression is implicated in several cancers, making it a promising therapeutic target.[2][3] JH295 is a potent, irreversible, and selective inhibitor of Nek2.[1][4][5] It acts by alkylating a non-catalytic cysteine residue (Cys22) near the glycine-rich loop of Nek2.[1][6] Genetic models, including knockout (KO), knockdown (siRNA, shRNA), and mutant overexpression systems, provide alternative and complementary approaches to dissecting Nek2 function. This guide cross-validates the results obtained from this compound treatment with those from genetic manipulation of Nek2.

Comparative Data of this compound and Genetic Models

The following tables summarize the quantitative data from studies employing either this compound or genetic models to investigate Nek2 function.

Table 1: In Vitro and Cellular Potency of JH295

ParameterValueCell Line/SystemReference
Biochemical IC50 770 nMIn vitro kinase assay[1][4]
Cellular IC50 (WT Nek2) ~1.3 µMRPMI7951 cells (IP kinase assay)[1][4]
Cellular IC50 (C22V Nek2) Little to no effectRPMI7951 cells (IP kinase assay)[1][4][6]
Selectivity (IC50) > 20 µMCdk1/cyclin B[1]

Table 2: Phenotypic Comparison of JH295 Treatment and Genetic Models

PhenotypeJH295 TreatmentNek2 Genetic Models (KO/Knockdown)Key Findings & ConcordanceReference
Cancer Cell Proliferation Inhibition of proliferation in medulloblastoma and primary effusion lymphoma (PEL) cells.[7][8]Knockdown of Nek2 inhibited the proliferation of cholangiocarcinoma and breast cancer cell lines.[6]High concordance: Both pharmacological inhibition and genetic silencing of Nek2 reduce cancer cell proliferation.[6][7][8]
Cilia Disassembly Not explicitly detailed in the provided results.Nek2 knockout led to incomplete dissociation of distal appendages and cilia in mitosis.[9] Overexpression of active Nek2A prematurely displaced distal appendages.Genetic models clearly define Nek2's role in cilia regulation. The effect of JH295 on this specific process requires further investigation.[9][10]
Drug Resistance Sensitizes PEL cells to chemotherapeutic agents like rapamycin.[8][11] Reduces expression of ABC transporter proteins (MDR1, MRP).[8][11]Silencing Nek2 expression enhances the sensitivity of tumor cells to cisplatin, paclitaxel, and doxorubicin.[2]High concordance: Both approaches demonstrate that targeting Nek2 can overcome drug resistance in cancer cells.[2][8][11]
Wnt/β-catenin Signaling Decreased the protein level of β-catenin in colorectal cancer cells.[12]Nek2 overexpression led to nuclear accumulation of β-catenin.[13]High concordance: Both pharmacological inhibition and genetic manipulation indicate Nek2 positively regulates the Wnt/β-catenin pathway.[12][13]
In Vivo Tumor Growth Significantly prolonged survival and reduced tumor burden in a PEL mouse model.[8][11]Nek2 knockout in a mouse model of B cell malignancies significantly prolonged survival.[3]High concordance: Both in vivo models show that inhibiting Nek2 function reduces tumor progression.[3][8][11]

Experimental Protocols

3.1. JH295 In Vitro and In Vivo Treatment

  • Cell-Based Assays:

    • Preparation: JH295 is unstable in solution and should be freshly prepared.[4] It is typically dissolved in DMSO.[8]

    • Treatment Concentration: Effective concentrations in cell culture range from the low micromolar range (e.g., IC50 of ~1.3 µM in RPMI7951 cells) up to 20 µM, depending on the cell line and endpoint.[1][4][8]

    • Treatment Duration: Incubation times can vary from 45 minutes for assessing direct kinase inhibition to 24-72 hours for viability and cell cycle assays.[1][4][8]

  • Animal Studies (Mouse Models):

    • Formulation: For intraperitoneal injection, JH295 can be administered in a vehicle such as 100% sterile DMSO.[8]

    • Dosage: A dosage of 15 mg/kg administered three times a week has been shown to be effective in a PEL xenograft mouse model.[8]

3.2. Generation of Nek2 Genetic Models

  • Nek2 Knockdown (shRNA):

    • Tetracycline-inducible lentiviral expression systems containing shRNA targeting the Nek2 coding region or 3' UTR can be used to achieve inducible knockdown of Nek2 expression in tumor cells.[13]

  • Nek2 Knockout (CRISPR/Cas9):

    • CRISPR/Cas9 technology can be employed to generate complete Nek2 knockout cell lines or mouse models.[3][9]

  • Mutant Nek2 Expression:

    • Cell lines stably expressing hemagglutinin (HA) epitope-tagged wild-type (WT) or mutant (e.g., C22V) Nek2 under the control of a tetracycline-inducible promoter can be generated to validate the mechanism of action of inhibitors like JH295.[1]

Visualizing Nek2-Related Pathways and Workflows

Diagram 1: Simplified Nek2 Signaling Pathway in Mitosis

Nek2_Signaling_Pathway cluster_G2_M G2/M Transition Nek2 Nek2 Kinase C_Nap1 C-Nap1 Nek2->C_Nap1 P Rootletin Rootletin Nek2->Rootletin P Centrosome_Separation Centrosome Separation C_Nap1->Centrosome_Separation Rootletin->Centrosome_Separation

Caption: Nek2 phosphorylates C-Nap1 and Rootletin to promote centrosome separation.

Diagram 2: Experimental Workflow for Cross-Validation

Cross_Validation_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach JH295 This compound Treatment Phenotypic_Analysis Phenotypic Analysis (e.g., Proliferation, Apoptosis) JH295->Phenotypic_Analysis Knockdown Nek2 Knockdown (siRNA/shRNA) Knockdown->Phenotypic_Analysis Knockout Nek2 Knockout (CRISPR) Knockout->Phenotypic_Analysis Comparison Comparative Analysis Phenotypic_Analysis->Comparison

Caption: Workflow for comparing pharmacological and genetic inhibition of Nek2.

Diagram 3: Logical Relationship for On-Target Validation of JH295

JH295_Validation_Logic JH295 JH295 WT_Nek2 Wild-Type Nek2 (contains Cys22) JH295->WT_Nek2 Binds to Cys22 C22V_Nek2 Mutant Nek2 (Cys22Val) JH295->C22V_Nek2 Cannot bind Inhibition Inhibition of Nek2 Activity WT_Nek2->Inhibition No_Inhibition No Inhibition of Nek2 Activity C22V_Nek2->No_Inhibition

Caption: JH295's on-target activity is validated using a Cys22Val Nek2 mutant.

References

Assessing the Irversibility of JH295 Hydrate Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding characteristics of JH295, a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), with a focus on the irreversibility of its binding. This document is intended to serve as a resource for researchers in oncology, cell biology, and drug discovery by presenting experimental data and detailed protocols to facilitate the assessment of covalent inhibitors.

Introduction to JH295 and Nek2 Inhibition

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of the centrosome cycle and mitotic progression.[1][2] Its overexpression is implicated in various malignancies, making it a compelling target for cancer therapy.[2][3][4] JH295 is a highly selective, irreversible inhibitor of Nek2. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys22, located near the ATP-binding pocket of the Nek2 kinase domain.[5] This covalent modification leads to the irreversible inactivation of the enzyme.[6]

The irreversible nature of JH295 offers several potential advantages in a therapeutic context, including prolonged pharmacodynamic effects and the potential to overcome resistance mechanisms associated with high intracellular ATP concentrations.[7] Understanding and experimentally verifying this irreversibility is crucial for its development and application as a chemical probe and potential therapeutic agent.

Comparative Analysis: Irreversible vs. Reversible Inhibition

To illustrate the distinct binding characteristics of JH295, this guide compares its activity with that of NCL-00017509, a known reversible inhibitor of Nek2.[1] While both compounds target Nek2, their different modes of inhibition lead to distinct cellular and biochemical profiles.

A key differentiator between irreversible and reversible inhibitors is their sustained activity after removal from the extracellular environment. Irreversible inhibitors like JH295 form a stable covalent bond, leading to prolonged target inhibition even after the compound is washed out.[8] In contrast, reversible inhibitors, such as NCL-00017509, dissociate from their target, and their inhibitory effect is diminished upon washout.[8]

Experimental data from a study on primary effusion lymphoma (PEL) cells demonstrated that the irreversible inhibitor JH295 was significantly more effective than the reversible inhibitor NCL-00017509, exhibiting substantially lower IC50 values.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for JH295 and the reversible comparator, NCL-00017509.

Parameter JH295 (Irreversible) NCL-00017509 (Reversible) Reference
Target NIMA-related kinase 2 (Nek2)NIMA-related kinase 2 (Nek2),
Mechanism of Action Covalent alkylation of Cys22Reversible binding[5],[1]
IC50 (in vitro) 770 nM56 nM,
IC50 (cellular, PEL) Low nanomolar rangeSubstantially higher than JH295[1]

Experimental Protocols for Assessing Binding Irreversibility

To experimentally validate the irreversible binding of JH295 to Nek2, two primary methods can be employed: a cell-based washout assay and a biochemical immunoprecipitation-kinase assay.

Cellular Washout Assay

This assay is designed to determine if the inhibitory effect of a compound persists after its removal from the cell culture medium.

Objective: To assess the duration of Nek2 inhibition by JH295 in cultured cells following compound washout.

Materials:

  • Cell line expressing endogenous or overexpressed Nek2 (e.g., A549, HEK293T)

  • Complete cell culture medium

  • JH295 hydrate

  • NCL-00017509 (as a reversible control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

  • Apparatus for SDS-PAGE and Western blotting

  • Antibodies: anti-Nek2, anti-phospho-Nek2 substrate (e.g., anti-phospho-β-catenin), and appropriate secondary antibodies.

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with JH295, NCL-00017509, or DMSO (vehicle) at a concentration known to inhibit Nek2 (e.g., 1-5 µM) for a defined period (e.g., 2-4 hours).

  • Washout:

    • For the "washout" groups, aspirate the medium containing the compound.

    • Wash the cells twice with pre-warmed, drug-free complete medium.

    • Add fresh, drug-free medium to the "washout" wells.

    • For the "no washout" control groups, leave the compound-containing medium on the cells.

  • Incubation: Incubate the cells for various time points post-washout (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Lysis: At each time point, wash the cells with cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against a phosphorylated substrate of Nek2 to assess its activity. Total Nek2 levels should also be probed as a loading control.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to total Nek2. Compare the levels of substrate phosphorylation between the "washout" and "no washout" conditions for both JH295 and the reversible control.

Expected Outcome: For JH295, the inhibition of Nek2 substrate phosphorylation is expected to be sustained in the "washout" group, demonstrating irreversible binding. For NCL-00017509, the inhibitory effect should diminish over time in the "washout" group as the compound dissociates from the target.

Immunoprecipitation (IP)-Kinase Assay

This biochemical assay directly measures the activity of Nek2 that has been isolated from cells previously treated with an inhibitor. The extensive washing steps during the immunoprecipitation procedure effectively remove any reversibly bound inhibitors.

Objective: To determine if Nek2 isolated from JH295-treated cells remains inhibited after immunoprecipitation.

Materials:

  • Cell line expressing Nek2

  • This compound and a reversible inhibitor control

  • Cell lysis buffer

  • Anti-Nek2 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Recombinant Nek2 substrate (e.g., β-casein)

  • ATP (including radiolabeled [γ-32P]ATP or using an ADP-Glo™ assay)

  • Scintillation counter or phosphorimager (for radioactive assay) or luminometer (for ADP-Glo™)

Procedure:

  • Cell Treatment: Treat cultured cells with JH295 or a reversible control inhibitor at an effective concentration for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • Immunoprecipitation:

    • Incubate equal amounts of protein lysate with an anti-Nek2 antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-Nek2 complex.

    • Pellet the beads by centrifugation and wash them extensively (3-5 times) with a high-salt wash buffer to remove non-specifically bound proteins and any reversibly bound inhibitors.

  • In Vitro Kinase Assay:

    • Resuspend the beads in kinase assay buffer containing the Nek2 substrate and ATP (with a tracer of [γ-32P]ATP).

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Detection of Substrate Phosphorylation:

    • Radioactive method: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen or autoradiography film to detect the phosphorylated substrate.

    • Non-radioactive method (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Quantify the kinase activity in the samples from inhibitor-treated cells and compare it to the activity from vehicle-treated cells.

Expected Outcome: Nek2 immunoprecipitated from JH295-treated cells will show significantly reduced kinase activity compared to the control, as the irreversible binding is maintained through the washing steps. In contrast, Nek2 from cells treated with a reversible inhibitor should regain most of its activity, as the inhibitor will be washed away during the IP procedure.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the biological context of Nek2 inhibition, the following diagrams are provided.

experimental_workflow cluster_washout Cellular Washout Assay cluster_ip Immunoprecipitation-Kinase Assay cell_culture Cell Culture treatment Inhibitor Treatment (JH295 or Reversible Control) cell_culture->treatment washout Washout Step (or No Washout) treatment->washout incubation Time Course Incubation washout->incubation lysis Cell Lysis incubation->lysis western_blot Western Blot for p-Substrate lysis->western_blot cell_treatment_ip Cell Treatment cell_lysis_ip Cell Lysis cell_treatment_ip->cell_lysis_ip ip Immunoprecipitation of Nek2 cell_lysis_ip->ip kinase_assay In Vitro Kinase Assay ip->kinase_assay detection Detection of Substrate Phosphorylation kinase_assay->detection

Caption: Experimental workflows for assessing binding irreversibility.

nek2_pathway cluster_cell_cycle Mitotic Progression Nek2 Nek2 Kinase Centrosome_Separation Centrosome Separation Nek2->Centrosome_Separation Phosphorylates C-Nap1, Rootletin Spindle_Assembly Bipolar Spindle Assembly Nek2->Spindle_Assembly JH295 JH295 JH295->Nek2 Irreversible Inhibition Cys22 Cys22 Residue JH295->Cys22 Covalent Bond Formation Cys22->Nek2 Part of

Caption: Mechanism of irreversible Nek2 inhibition by JH295.

Conclusion

The experimental evidence strongly supports the classification of JH295 as an irreversible inhibitor of Nek2. Its covalent binding to Cys22 results in sustained target inhibition, a characteristic that can be robustly demonstrated using cellular washout assays and immunoprecipitation-kinase assays. This contrasts with reversible inhibitors like NCL-00017509, whose effects are transient upon removal. The detailed protocols and comparative data provided in this guide offer a framework for researchers to independently assess the binding characteristics of JH295 and other covalent inhibitors, aiding in the advancement of targeted cancer therapies.

References

A Comparative Efficacy Analysis of JH295 Hydrate and INH154 in Targeting the Nek2 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors targeting the NIMA-related kinase 2 (Nek2) pathway: JH295 hydrate and INH154. The objective is to present a comprehensive overview of their efficacy, mechanisms of action, and supporting experimental data to aid researchers in their drug development and scientific investigations.

Introduction to this compound and INH154

This compound is a potent, irreversible, and selective inhibitor of Nek2.[1] It functions by directly targeting the kinase activity of Nek2 through the alkylation of a specific cysteine residue (Cys22).[1] Its high specificity for Nek2, with minimal off-target effects on other mitotic kinases such as Cdk1, Aurora B, or Plk1, makes it a valuable tool for studying the specific roles of Nek2 in cellular processes.[1][2][3]

INH154 , in contrast, is an indirect inhibitor of Nek2 function.[4][5] It acts by disrupting the protein-protein interaction between Nek2 and Hec1 (Highly expressed in cancer 1), a critical component of the kinetochore.[4][5] This disruption prevents Nek2 from phosphorylating Hec1, leading to the proteasomal degradation of Nek2 and subsequently inducing mitotic catastrophe and cell death in cancer cells.[4][6][7]

Mechanism of Action

The fundamental difference in the mechanism of action between this compound and INH154 is a critical consideration for their application in research and potential therapeutic development. This compound directly ablates the enzymatic activity of Nek2, while INH154 targets a key interaction essential for Nek2's stability and function.

Comparative Mechanism of Action cluster_JH295 This compound cluster_INH154 INH154 JH295 This compound Nek2_JH Nek2 Kinase JH295->Nek2_JH Irreversibly Inhibits (Alkylation of Cys22) Substrate Phosphorylation Substrate Phosphorylation Nek2_JH->Substrate Phosphorylation Blocked INH154 INH154 Hec1 Hec1 INH154->Hec1 Binds to Hec1 Nek2_INH Nek2 Kinase Nek2_INH->Hec1 Interaction Disrupted Nek2 Degradation Nek2 Degradation Nek2_INH->Nek2 Degradation Leads to

Comparative Mechanism of Action

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and INH154 based on available preclinical data. It is important to note that the data are compiled from different studies and direct comparisons should be interpreted with caution due to variations in experimental models and conditions.

In Vitro Efficacy: IC50 Values
CompoundAssay TypeCell LineIC50Reference
This compound Biochemical Assay-770 nM[1]
Cellular Assay (Nek2 Inhibition)RPMI7951~1.3 µM[1]
Cell ViabilityBCBL1 (PEL)24h: ~1 µM, 48h: ~0.5 µM, 72h: ~0.2 µM[8]
Cell ViabilityBC1 (PEL)24h: ~1.5 µM, 48h: ~0.8 µM, 72h: ~0.4 µM[8]
Cell ViabilityJSC1 (PEL)24h: ~1 µM, 48h: ~0.5 µM, 72h: ~0.2 µM[8]
INH154 Nek2/Hec1 Binding InhibitionHeLa200 nM[5]
Nek2/Hec1 Binding InhibitionMDA-MB-468120 nM[5]
Cell ViabilityHeLa0.20 µM[7]
Cell ViabilityMDA-MB-4680.12 µM[7]
In Vivo Efficacy
CompoundCancer ModelDosing RegimenKey FindingsReference
This compound Primary Effusion Lymphoma (PEL) Mouse Model15 mg/kg, intraperitoneallySignificant decrease in tumor burden and prolonged survival.[8]
INH154 Breast Cancer Xenograft Mouse Model10 mg/kg or 20 mg/kgDose-dependent retardation of tumor growth.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to evaluate the efficacy of this compound and INH154.

This compound: Cell Viability Assay (PEL Cells)
  • Cell Seeding: Seed Primary Effusion Lymphoma (PEL) cells at a density of 1 x 104 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with a range of this compound concentrations or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability Assessment: At each time point, assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of viable cells and calculate IC50 values.[8]

INH154: Colony Formation Assay
  • Cell Seeding: Seed single cells (e.g., HeLa or MDA-MB-468) in 6-well plates at a low density (e.g., 500-1000 cells/well).

  • Compound Treatment: Treat the cells with various concentrations of INH154 or a vehicle control.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation. The medium should be replaced every 3-4 days with fresh medium containing the respective treatments.

  • Colony Staining: After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control to determine the effect of INH154 on clonogenic survival.[9][10][11]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the signaling pathways and experimental workflows provide a clear and concise understanding of the complex biological processes and methodologies.

Nek2 Signaling Pathway in Mitosis

Nek2_Signaling_Pathway Nek2 Signaling Pathway in Mitosis Plk1 Plk1 Nek2 Nek2 Plk1->Nek2 Activates Hec1 Hec1 Nek2->Hec1 Phosphorylates Centrosome_Separation Centrosome Separation Nek2->Centrosome_Separation Promotes Spindle_Assembly Proper Spindle Assembly Hec1->Spindle_Assembly Ensures Chromosome_Segregation Accurate Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Leads to

Nek2 Signaling in Mitosis
Experimental Workflow for Inhibitor Efficacy Testing

Experimental_Workflow Experimental Workflow for Inhibitor Efficacy cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies invitro->invivo biochem Biochemical Assays (IC50) invitro->biochem cell_viability Cell Viability Assays (IC50) invitro->cell_viability colony Colony Formation Assays invitro->colony western Western Blot (Target Modulation) invitro->western data Data Analysis invivo->data xenograft Xenograft Models invivo->xenograft conclusion Conclusion data->conclusion tumor_measurement Tumor Growth Measurement xenograft->tumor_measurement toxicity Toxicity Assessment xenograft->toxicity

Inhibitor Efficacy Workflow

Discussion and Conclusion

Both this compound and INH154 demonstrate significant potential as inhibitors of the Nek2 pathway for cancer research and therapy. Their distinct mechanisms of action offer different approaches to targeting this critical mitotic kinase.

This compound's irreversible and direct inhibition of Nek2's kinase activity provides a potent and specific tool to study the direct consequences of ablating Nek2's enzymatic function. Its selectivity minimizes confounding off-target effects, making it a valuable probe for dissecting Nek2-specific signaling pathways.

INH154's novel mechanism of disrupting the Nek2-Hec1 interaction highlights the importance of protein-protein interactions as therapeutic targets. By inducing the degradation of Nek2, INH154 effectively removes the kinase from the cellular environment, a mechanism that may offer advantages in overcoming certain resistance mechanisms.

The choice between this compound and INH154 will depend on the specific research question or therapeutic strategy. For studies focused on the direct catalytic role of Nek2, this compound is an excellent choice. For investigations into the Nek2-Hec1 interactome and its downstream consequences, or for therapeutic approaches aimed at protein degradation, INH154 presents a compelling option.

It is important to note that some studies have reported conflicting results regarding the efficacy of INH154. For instance, one study found that INH154 did not affect cell viability or induce Nek2 degradation in diffuse large B-cell lymphoma (DLBCL) cell lines, in contrast to the effects of another inhibitor, NBI-961.[12] This underscores the importance of evaluating these compounds in multiple, well-characterized model systems to fully understand their efficacy and context-dependent effects.

Further head-to-head comparative studies in a wider range of cancer models are warranted to provide a more definitive assessment of the relative efficacy of this compound and INH154. Such studies will be invaluable in guiding the future development of Nek2-targeted therapies.

References

A Comparative Guide to the Validation of JH295 Hydrate Target Engagement in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JH295 hydrate, an irreversible inhibitor of NIMA-related kinase 2 (Nek2), with an alternative Nek2 inhibitor, (R)-21. The focus is on the validation of target engagement in a cellular context, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a potent and selective irreversible inhibitor of Nek2 kinase, a key regulator of centrosome separation during mitosis. It covalently modifies a non-catalytic cysteine residue (Cys22) near the glycine-rich loop of Nek2.[1] This guide compares the biochemical potency, cellular activity, and selectivity of this compound with (R)-21, a potent and selective reversible aminopyridine inhibitor of Nek2.[2][3] The validation of target engagement in live cells is crucial for confirming the mechanism of action and advancing drug discovery efforts. This document outlines key experimental approaches to assess and compare the cellular target engagement of these two distinct Nek2 inhibitors.

Comparative Data

The following tables summarize the key quantitative data for this compound and its comparator, (R)-21.

Table 1: Biochemical Potency and Cellular Activity

CompoundTargetBiochemical IC50Cellular IC50Mechanism of Action
This compound Nek2770 nM[1]~1.3 µM (in RPMI7951 cells)Irreversible, Covalent (alkylates Cys22)[1]
(R)-21 Nek222 nM[4]Not explicitly reportedReversible, ATP-competitive

Table 2: Kinase Selectivity Profile

CompoundNek2 IC50Cdk1/CycB IC50Plk1 IC50Aurora B IC50GSK3B IC50LCK IC50
This compound 770 nM[1]>20 µM[1]>20 µM>20 µMNot ReportedNot Reported
(R)-21 22 nM[4]Not Reported5.8 µM[4]Not Reported70 nM[5]110 nM[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Nek2 Kinase Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by Nek2.

  • Reagents: Recombinant Nek2 enzyme, Myelin Basic Protein (MBP) substrate, Kinase Assay Buffer (50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl2, 0.5 mM DTT), 10 mM ATP solution, [γ-³²P]ATP.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound or (R)-21) in Kinase Assay Buffer.

    • In a microcentrifuge tube, combine the diluted compound, recombinant Nek2 enzyme, and MBP substrate.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated MBP by autoradiography and quantify the band intensity to determine the extent of inhibition.

    • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Cellular Target Engagement Assay: Immunoprecipitation-Kinase Assay

This method assesses the activity of endogenous Nek2 from inhibitor-treated cells.

  • Cell Culture and Treatment:

    • Culture human cancer cell lines (e.g., A549) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 45 minutes).

  • Cell Lysis and Immunoprecipitation:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]

    • Clarify the lysates by centrifugation.

    • Incubate the supernatant with an anti-Nek2 antibody overnight at 4°C with gentle rotation.[7]

    • Add Protein A/G agarose beads and incubate for another 1-3 hours to capture the antibody-Nek2 complex.[7]

    • Wash the beads several times with lysis buffer to remove non-specific binding.[6]

  • In Vitro Kinase Assay:

    • Resuspend the beads in Kinase Assay Buffer containing MBP and [γ-³²P]ATP.

    • Incubate at 30°C for 30 minutes.

    • Analyze the results as described in the biochemical kinase activity assay protocol.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in live cells based on ligand-induced thermal stabilization of the target protein.

  • Cell Treatment and Heating:

    • Treat intact cells with the test compound or vehicle.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble Nek2 in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble Nek2 against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.

Downstream Pathway Modulation: C-Nap1 Phosphorylation Assay

This assay assesses the functional consequence of Nek2 inhibition in cells by measuring the phosphorylation of its substrate, C-Nap1.

  • Cell Treatment and Lysis: Treat cells with the inhibitor as described above and prepare cell lysates.

  • Immunoprecipitation or Western Blot:

    • For direct analysis, perform a Western blot on the cell lysates using an antibody specific for phosphorylated C-Nap1.

    • Alternatively, immunoprecipitate C-Nap1 from the lysates and then perform a Western blot using a phospho-specific antibody.

  • Analysis: A decrease in the phosphorylation of C-Nap1 in inhibitor-treated cells compared to control cells indicates successful target engagement and inhibition of Nek2 kinase activity.

Visualizations

Signaling Pathway and Experimental Workflows

Nek2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_nek2 Nek2 Activation cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Plk1 Plk1 Mst2 Mst2 Plk1->Mst2 phosphorylates Nek2_inactive Nek2 (inactive) Mst2->Nek2_inactive activates PP1 PP1 Nek2_active Nek2 (active) (Dimerized & Autophosphorylated) PP1->Nek2_active dephosphorylates Nek2_inactive->Nek2_active autophosphorylation C_Nap1 C-Nap1 Nek2_active->C_Nap1 phosphorylates Centrosome_Cohesion Centrosome Cohesion C_Nap1->Centrosome_Cohesion p_C_Nap1 p-C-Nap1 Centrosome_Separation Centrosome Separation p_C_Nap1->Centrosome_Separation JH295 This compound JH295->Nek2_active irreversibly inhibits R21 (R)-21 R21->Nek2_active reversibly inhibits

Caption: Nek2 signaling pathway and points of inhibition.

IP_Kinase_Assay_Workflow Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Treatment 2. Treat with Inhibitor (JH295 or (R)-21) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis IP 4. Immunoprecipitate Nek2 Lysis->IP Kinase_Assay 5. In Vitro Kinase Assay with MBP and [γ-³²P]ATP IP->Kinase_Assay Analysis 6. SDS-PAGE and Autoradiography Kinase_Assay->Analysis End End Analysis->End

Caption: Immunoprecipitation-Kinase Assay Workflow.

CETSA_Workflow Start Start Cell_Treatment 1. Treat Cells with Inhibitor Start->Cell_Treatment Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Lysis 3. Cell Lysis Heat_Challenge->Lysis Centrifugation 4. Separate Soluble Fraction Lysis->Centrifugation Quantification 5. Quantify Soluble Nek2 (e.g., Western Blot) Centrifugation->Quantification Analysis 6. Generate Melting Curve Quantification->Analysis End End Analysis->End

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

References

Safety Operating Guide

Proper Disposal Procedures for JH295 Hydrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of JH295 hydrate, a potent and selective Nek2 inhibitor used in research.

Immediate Safety Protocols & Waste Identification

Prior to disposal, it is crucial to characterize the waste stream. Since this compound is a complex organic molecule and a bioactive compound, it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields when handling this compound waste.

  • Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contamination: Prevent the contamination of work surfaces and other laboratory areas. In case of a spill, follow your institution's established spill cleanup procedures for hazardous chemicals.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired compound, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials from spill cleanups. This waste should be placed in a designated hazardous solid waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated hazardous liquid waste container. Do not mix with other incompatible waste streams. The initial rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.[1]

  • Sharps Waste: Any sharps, such as needles or glass pipettes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.

2. Waste Containment:

  • Container Selection: Use only containers that are compatible with the chemical waste. For liquid waste, use a leak-proof container with a secure screw-top cap.[2][3] Plastic containers are often preferred to glass to minimize the risk of breakage.[3]

  • Container Management: Keep waste containers closed except when adding waste.[1][4][5] Do not overfill containers; leave adequate headspace to prevent spills and allow for expansion.

3. Labeling:

Proper labeling is critical for the safe handling and disposal of hazardous waste. All waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS department.[1][3] The label must include:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

  • An accurate estimation of the concentration and total volume or mass of the waste.

  • The date of waste generation (the date the first waste was added to the container).[3]

  • The name of the principal investigator and the laboratory location (building and room number).[3]

  • A clear indication of the hazards (e.g., "Toxic," "Handle with Care").

4. Storage:

  • Store hazardous waste in a designated and clearly marked satellite accumulation area within the laboratory.[4]

  • Segregate incompatible waste types to prevent dangerous reactions.[1][2][3]

  • Store liquid waste containers in secondary containment to capture any potential leaks.[1][5]

5. Disposal and Pickup:

  • Once a waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[1][4]

  • Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will handle the collection and final disposal.

Experimental Protocols for Waste Handling

While specific experimental protocols for the disposal of this compound are not published, the following general methodologies for handling chemical waste in a laboratory setting should be applied.

Protocol for Preparing Solid Waste for Disposal:

  • Don appropriate PPE (lab coat, gloves, safety glasses).

  • Carefully place all solid materials contaminated with this compound into a designated hazardous solid waste container lined with a heavy-duty plastic bag.

  • Once all solid waste is collected, securely seal the inner bag.

  • Close the outer container and ensure it is properly labeled with a hazardous waste tag.

  • Store the container in the satellite accumulation area until pickup by EHS.

Protocol for Preparing Liquid Waste for Disposal:

  • Don appropriate PPE.

  • Using a funnel, carefully pour the liquid waste containing this compound into a designated hazardous liquid waste container.

  • Securely fasten the cap on the container.

  • Ensure the container is properly labeled with a hazardous waste tag, including the composition and concentration of the solution.

  • Place the container in secondary containment within the satellite accumulation area.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A This compound Waste Generated B Solid Waste (e.g., contaminated gloves, vials) A->B C Liquid Waste (e.g., solutions, rinsate) A->C D Sharps Waste (e.g., contaminated needles) A->D E Place in Labeled Hazardous Solid Waste Container B->E F Place in Labeled Hazardous Liquid Waste Container C->F G Place in Labeled Hazardous Sharps Container D->G H Store in Designated Satellite Accumulation Area E->H F->H G->H I Request EHS Pickup H->I J EHS Collects and Manages Final Disposal I->J

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations when working with and disposing of this compound. Always consult your institution's Environmental Health & Safety department for specific guidance.

References

Essential Safety and Logistical Information for Handling JH295 Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of JH295 Hydrate

This document provides crucial procedural guidance for the safe handling, operation, and disposal of this compound, a potent and irreversible Nek2 kinase inhibitor intended for research use only. Given the nature of this compound, adherence to stringent safety protocols is paramount to ensure personnel safety and mitigate environmental contamination. The following information is a synthesis of best practices for handling potent chemical compounds and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) and your institution's specific safety protocols.

Quantitative Data Summary
PropertyValueReference
CAS Number 2714087-26-8--INVALID-LINK--
Molecular Formula C₁₈H₁₈N₄O₃ (as hydrate)Inferred from non-hydrate
Molecular Weight 338.36 g/mol (as hydrate)Inferred from non-hydrate
Form Solid--INVALID-LINK--
Storage Store at -20°C as a solid. Solutions should be prepared fresh and used promptly as the compound is unstable in solution.--INVALID-LINK--[1], --INVALID-LINK--
Solubility Soluble in DMSO.--INVALID-LINK--[2]

Operational Plan: Step-by-Step Handling Procedures

I. Engineering Controls and Personal Protective Equipment (PPE)

Due to the potent nature of this compound, all handling procedures must be conducted in a designated area with appropriate engineering controls to minimize exposure.

  • Primary Engineering Control : A certified chemical fume hood is mandatory for all manipulations of solid this compound and its solutions.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required at all times when handling this compound.

    • Eye Protection : Chemical safety goggles with side shields are essential.

    • Hand Protection : Double gloving with nitrile gloves is recommended. Gloves should be changed immediately upon any sign of contamination.

    • Body Protection : A fully buttoned lab coat, preferably a disposable one, should be worn.

    • Respiratory Protection : For procedures with a high risk of aerosolization, a properly fitted respirator may be necessary, as determined by a risk assessment.

II. Experimental Workflow

  • Preparation :

    • Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned.

    • Prepare a designated workspace within the fume hood by lining it with absorbent, disposable bench paper.

    • Have all necessary equipment and reagents, including a dedicated waste container, within the fume hood before starting.

  • Weighing and Solution Preparation :

    • Weigh the solid this compound within the chemical fume hood. Use a microbalance with a draft shield to minimize air currents.

    • To prepare solutions, add the solvent (e.g., DMSO) to the vial containing the pre-weighed solid. Cap the vial securely and mix gently until dissolved. As the compound is unstable in solution, prepare only the amount needed for immediate use.[1]

  • Experimental Use :

    • Conduct all experimental procedures involving this compound within the chemical fume hood.

    • Avoid direct contact with the solid compound and its solutions. Use appropriate tools (e.g., spatulas, pipettes) for all transfers.

  • Post-Experiment Decontamination :

    • Upon completion of the experiment, decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound. A common procedure is to wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Dispose of all cleaning materials as hazardous waste.

Disposal Plan: Step-by-Step Procedures

The disposal of this compound and any associated waste must be handled with extreme care to prevent environmental contamination and ensure compliance with local and federal regulations.

  • Waste Segregation :

    • At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams. This includes:

      • Unused or expired solid this compound.

      • Solutions containing this compound.

      • Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).

  • Waste Containment :

    • Solid Waste : Place all contaminated solid waste into a designated, robust, and sealable hazardous waste container.

    • Liquid Waste : Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Keep the container closed when not in use.

  • Waste Labeling :

    • Clearly label all hazardous waste containers with "Hazardous Waste" and the full chemical name, "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date of waste generation.

  • Storage of Hazardous Waste :

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure that incompatible waste types are segregated.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.

Experimental Workflow Diagram

JH295_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Workspace prep2->prep3 weigh Weigh Solid this compound prep3->weigh dissolve Prepare Fresh Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decon Decontaminate Surfaces & Equipment experiment->decon waste_seg Segregate All Waste decon->waste_seg contain_solid Contain Solid Waste waste_seg->contain_solid waste_seg->contain_solid contain_liquid Contain Liquid Waste waste_seg->contain_liquid label_waste Label Hazardous Waste contain_solid->label_waste contain_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Arrange EHS Pickup store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.